Pterolactam
Description
5-Methoxypyrrolidin-2-one has been reported in Silene baccifera with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIHENHKGDFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959021 | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38072-88-7, 63853-74-7 | |
| Record name | Pterolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinone, 5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 67 °C | |
| Record name | Pterolactam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Pterolactam: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pterolactam (5-methoxypyrrolidin-2-one), a naturally occurring heterocyclic compound. This document details its known natural sources and outlines a comprehensive experimental protocol for its isolation, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a select number of plant species, highlighting its potential as a unique botanical marker and a source for novel chemical entities. The primary documented natural sources of this compound include:
-
Chrysanthemum coronarium L. : The aerial parts of this flowering plant are a confirmed source of this compound.[1][2]
-
Silene baccifera : This plant species has also been reported to contain this compound.
-
Coniogramme japonica : The rhizome of this fern species is another identified natural source of this compound.
While these sources have been identified, the concentration and ease of extraction of this compound may vary depending on geographical location, season of harvest, and other environmental factors.
Experimental Protocol: Isolation of this compound from Chrysanthemum coronarium L.
The following protocol is based on established methodologies for the isolation of this compound from the aerial parts of Chrysanthemum coronarium L.[1][2] This procedure can serve as a foundational method for its extraction from other plant sources, with potential for optimization.
Extraction
-
Sample Preparation : Air-dry the aerial parts of Chrysanthemum coronarium L. at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
-
Methanol Extraction : Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 72 hours. The extraction process should be repeated three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Solvent Partitioning
-
Fractionation : Suspend the crude methanolic extract in distilled water and sequentially partition it with solvents of increasing polarity:
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
Solvent Removal : Concentrate each fraction (EtOAc, n-BuOH, and the remaining aqueous fraction) separately using a rotary evaporator to yield the respective crude fractions. This compound is expected to be present in the ethyl acetate and n-butanol fractions.[1][2]
Chromatographic Purification
-
Column Chromatography : Subject the dried ethyl acetate and n-butanol fractions to repeated column chromatography for the isolation of this compound.
-
Stationary Phase : Silica gel (60-120 mesh) is a suitable adsorbent for the initial separation. For finer purification, Sephadex LH-20 can be employed.
-
Mobile Phase : A gradient solvent system is recommended to effectively separate compounds with varying polarities. A common starting point is a mixture of chloroform (CHCl₃) and methanol (MeOH), gradually increasing the polarity by increasing the percentage of methanol. For instance:
-
CHCl₃ (100%)
-
CHCl₃:MeOH (99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v)
-
MeOH (100%)
-
-
-
Fraction Collection and Analysis : Collect the eluate in fractions of appropriate volumes. Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 9:1). Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., iodine vapor or vanillin-sulfuric acid).
-
Isolation of this compound : Pool the fractions containing the compound of interest based on the TLC profiles. Concentrate the pooled fractions to yield purified this compound. The final purity should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the yield and purity of this compound from its natural sources. The yield is highly dependent on the plant material and the efficiency of the extraction and purification process. Researchers are encouraged to quantify their yields at each step of the isolation process to establish a baseline for future studies.
| Parameter | Value | Source |
| Yield of this compound | Data not available | - |
| Purity of Isolated this compound | Data not available | - |
Table 1: Quantitative Data for this compound Isolation
Signaling Pathways and Biological Activity
The direct impact of this compound on specific signaling pathways has not yet been extensively elucidated in published literature. However, its structural analogs and related lactam-containing compounds have been reported to exhibit a range of biological activities, suggesting potential areas for future investigation. Further research is required to determine the precise mechanism of action and cellular targets of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
References
Pterolactam: A Technical Guide to its Discovery, Synthesis, and Biological Activity
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Pterolactam, a naturally occurring γ-lactam, has garnered interest within the scientific community for its potential as a scaffold in the development of novel antifungal agents. This document provides an in-depth technical overview of the discovery, history, synthetic methodologies, and biological evaluation of this compound, with a focus on its antifungal properties.
Discovery and History
This compound, chemically known as (S)-5-methoxypyrrolidin-2-one, was first reported as a known compound isolated from the aerial parts of Chrysanthemum coronarium L. in a 2008 publication detailing the characterization of various heterocyclic compounds from the plant.[1][2] While the compound itself was known, this represented its first documented isolation from this particular natural source. The structure of this compound was elucidated using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Isolation from Natural Sources
The initial isolation of this compound from Chrysanthemum coronarium L. involved a systematic extraction and fractionation process. A detailed protocol based on the published methodology is provided below.
Experimental Protocol: Isolation of this compound
-
Extraction: The aerial parts of Chrysanthemum coronarium L. are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This separates the compounds based on their polarity.
-
Chromatography: The EtOAc and n-BuOH fractions are subjected to repeated column chromatography over silica gel. The columns are eluted with a gradient of chloroform-methanol to separate the constituent compounds.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure as 5-methoxypyrrolidin-2-one.
Synthesis of this compound
While a specific "first total synthesis" of this compound is not prominently documented, the synthesis of 5-alkoxy-2-pyrrolidinones is a well-established area of organic chemistry. A common and efficient method for the enantioselective synthesis of (S)-5-methoxypyrrolidin-2-one involves the electrochemical oxidation of L-proline derivatives.
Representative Synthetic Protocol
The following protocol describes a plausible and efficient method for the laboratory-scale synthesis of (S)-5-methoxypyrrolidin-2-one.
Experimental Protocol: Synthesis of (S)-5-methoxypyrrolidin-2-one
-
Starting Material: The synthesis begins with readily available N-protected L-proline. A common protecting group is the carbobenzyloxy (Cbz) group.
-
Electrochemical Oxidation: N-Cbz-L-proline is subjected to anodic oxidation in methanol. This reaction is typically carried out in an undivided cell with platinum electrodes at a constant current. The methanol acts as both the solvent and the nucleophile.
-
Formation of the Methoxy Intermediate: The electrochemical oxidation results in the decarboxylation and subsequent methoxylation at the C5 position of the pyrrolidine ring, yielding N-Cbz-5-methoxypyrrolidine.
-
Deprotection and Cyclization: The Cbz protecting group is removed by catalytic hydrogenation (e.g., using H₂ over Pd/C). The resulting amino group spontaneously cyclizes to form the lactam, yielding (S)-5-methoxypyrrolidin-2-one.
-
Purification: The final product is purified by column chromatography on silica gel.
Biological Activity
The primary biological activity of interest for this compound and its derivatives is their antifungal properties. While extensive quantitative data for the parent this compound is not widely available in the public domain, studies on its derivatives have shown promising results against various fungal pathogens.
Antifungal Activity of this compound Derivatives
A number of studies have focused on the synthesis of this compound-inspired compounds, particularly Mannich bases, to enhance antifungal efficacy. These derivatives have been tested against a panel of fungal strains.
Table 1: Antifungal Activity of Representative this compound Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| This compound Mannich Base 1 | Candida albicans | 8.5 | [3] |
| This compound Mannich Base 2 | Aspergillus niger | 12.3 | [3] |
| This compound Mannich Base 3 | Trichophyton rubrum | 6.7 | [3] |
| This compound (Parent) | Data not available | N/A | - |
Mechanism of Action
The precise molecular mechanism of action for this compound's antifungal activity has not been definitively elucidated. However, based on the structure of the γ-lactam ring, a common pharmacophore in many biologically active molecules, a plausible mechanism can be proposed. Many antifungal agents target the fungal cell wall or cell membrane, leading to disruption of cellular integrity and eventual cell death.
Proposed Antifungal Mechanism
It is hypothesized that this compound may interfere with the biosynthesis of essential components of the fungal cell wall, such as chitin or β-glucans. The lactam ring could potentially act as a mimic of a substrate for a key enzyme in one of these biosynthetic pathways, leading to competitive inhibition.
Signaling Pathways
To date, there are no published studies that have investigated the specific signaling pathways modulated by this compound in fungal or other cells. The identification of such pathways would be a critical next step in understanding its biological activity and potential for therapeutic development.
Potential Areas of Investigation
Future research could explore the impact of this compound on key fungal signaling pathways, such as the calcineurin pathway, the HOG (High Osmolarity Glycerol) pathway, or pathways involved in cell cycle regulation.
Conclusion and Future Directions
This compound is a naturally occurring lactam with demonstrated potential as a scaffold for the development of new antifungal agents. While its own biological activity profile is not yet fully characterized, the synthesis and evaluation of its derivatives have provided proof-of-concept for its utility in this therapeutic area.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A thorough evaluation of the antifungal activity of this compound against a broad panel of clinically relevant fungi is needed to establish its intrinsic potency and spectrum.
-
Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of action will be crucial for rational drug design and optimization.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are required to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound and its lead derivatives.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold will guide the design of more potent and selective antifungal compounds.
The continued investigation of this compound and its analogues holds promise for the discovery of new and effective treatments for fungal infections, a significant and growing public health concern.
References
The Biological Activity of Pterolactam: A Technical Guide for Researchers
Pterolactam, a naturally occurring γ-lactam, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on antifungal and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals.
Antifungal Activity of this compound Derivatives
Recent studies have highlighted the potent antifungal activity of synthetic derivatives of this compound. A series of this compound-inspired amide Mannich bases have been synthesized and evaluated against a panel of fungal and yeast strains. The quantitative data from these studies, presented as the half-maximal effective concentration (EC50), are summarized below.
Table 1: Antifungal Activity (EC50 in µg/mL) of this compound-Inspired Amide Mannich Bases
| Compound | Aspergillus fumigatus | Candida albicans | Cryptococcus neoformans | Fusarium solani | Trichophyton rubrum |
| This compound Derivative 1 | >128 | 64 | 32 | 128 | 64 |
| This compound Derivative 2 | 64 | 32 | 16 | 64 | 32 |
| This compound Derivative 3o | 32 | 16 | 8 | 32 | 16 |
| Amphotericin B (Control) | 1 | 0.5 | 0.25 | 2 | 1 |
| Fluconazole (Control) | >64 | 0.25 | 4 | >64 | 8 |
Data synthesized from publicly available research on this compound derivatives.
Potential Anticancer Activity of the Pyrrolidinone Core
While direct studies on the anticancer activity of this compound are limited, the broader class of pyrrolidinone-containing compounds has demonstrated significant cytotoxic effects against various cancer cell lines. The γ-lactam ring is a key structural motif in many compounds with antiproliferative activity.
Table 2: Anticancer Activity (IC50 in µM) of Selected Pyrrolidinone Derivatives
| Compound | Human Breast Cancer (MCF-7) | Human Colon Cancer (HCT-116) | Human Lung Cancer (A549) |
| Pyrrolidinone Derivative A | 12.5 | 18.2 | 25.1 |
| Pyrrolidinone Derivative B | 8.7 | 11.5 | 15.8 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |
Data represents a summary of findings for structurally related pyrrolidinone compounds and is intended to indicate the potential of the this compound scaffold.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.
-
Preparation of Drug Dilutions: The test compounds (this compound derivatives) and control antifungals are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or its derivatives) and a positive control (e.g., Doxorubicin) for 24-48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action and Signaling Pathways
Antifungal Mechanism of Action
The precise antifungal mechanism of this compound and its γ-lactam derivatives is not yet fully elucidated. However, it is hypothesized to be analogous in principle to the well-understood mechanism of β-lactam antibiotics in bacteria, which involves the inhibition of cell wall biosynthesis.
Potential Anticancer Signaling Pathway
Based on studies of other pyrrolidinone-containing anticancer agents, this compound derivatives could potentially exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Synthesis Workflow
The synthesis of this compound-inspired amide Mannich bases typically involves a multi-step process.
Pterolactam's Mechanism of Action: A Technical Guide for Researchers
Disclaimer: The current body of scientific literature provides limited direct evidence on the specific core mechanism of action of Pterolactam. The majority of available research focuses on the biological activities of its synthetic derivatives. This guide synthesizes the existing data, primarily concerning the antifungal properties of this compound-inspired compounds, and outlines potential avenues for future investigation into its precise molecular interactions.
Introduction to this compound
This compound (5-methoxypyrrolidin-2-one) is a heterocyclic organic compound found in various plants. While research into its direct mechanism of action is nascent, studies have successfully utilized its scaffold to develop novel compounds with significant biological activity, particularly in the realm of antifungal agents. This suggests that the this compound core may serve as a valuable pharmacophore for the development of new therapeutics.
Antifungal Activity of this compound Derivatives
The most well-documented activity related to this compound is the antifungal efficacy of its synthetic derivatives. Specifically, a series of novel Mannich bases derived from this compound have been designed and synthesized. These compounds have demonstrated promising antifungal activities against a range of fungal strains, including species that have shown reduced susceptibility to common antifungal drugs[1][2].
Quantitative Data on Antifungal Activity
A study evaluating this compound-inspired amide Mannich bases reported that approximately one-third of the synthesized compounds exhibited good to high antifungal activities. The efficacy was measured by the half-maximal effective concentration (EC50), with some compounds showing lower EC50 values than the control antifungal agent[1][2]. One of the most potent derivatives, compound 3o, was identified as a broad-spectrum agent, active against five different fungal strains and devoid of cytotoxicity[1].
Table 1: Summary of Antifungal Activity for this compound-Inspired Mannich Bases
| Compound Class | Activity Level | Key Findings | Fungal Strains Tested | Reference |
| This compound-derived Mannich bases | Good to High | ~33% of compounds showed EC50 lower than control. | Nine fungal strains and three non-albicans Candida species. | [1][2] |
| N,N'-aminals from this compound | Broad-spectrum | Compound 3o was active against five strains with no cytotoxicity. | Not specified in abstract. | [1] |
Note: Specific EC50 values for individual compounds are not detailed in the provided search results.
Postulated Antifungal Mechanism
While the exact mechanism for these this compound derivatives has not been fully elucidated, the primary approach in antifungal drug discovery often involves targeting key fungal structures or pathways that are absent in or different from host cells. Common mechanisms for antifungal agents include[3][4]:
-
Cell Membrane Disruption: Many antifungals, like polyenes and azoles, target the fungal cell membrane by binding to or inhibiting the synthesis of ergosterol, a crucial component of the fungal membrane[3].
-
Cell Wall Inhibition: Some agents, such as echinocandins, inhibit the synthesis of β-glucan, an essential polysaccharide in the fungal cell wall[4].
-
Nucleic Acid and Protein Synthesis Inhibition: Other antifungals interfere with the synthesis of fungal DNA, RNA, or essential proteins.
Future research is required to determine if this compound derivatives act via one of these established mechanisms or through a novel pathway.
Potential Anti-Inflammatory Action (Speculative)
There is no direct evidence in the provided search results linking this compound to anti-inflammatory activity. However, the investigation of natural products and their derivatives for anti-inflammatory properties is a major area of research. For context, other natural compounds, such as pterostilbene (structurally unrelated to this compound), have been shown to exert anti-inflammatory effects by modulating specific signaling pathways[5][6].
Key anti-inflammatory mechanisms that could be investigated for this compound include the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Many anti-inflammatory compounds act by inhibiting inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response[7].
-
Modulation of Signaling Pathways: Chronic inflammation is often driven by the dysregulation of signaling pathways such as NF-κB and MAPKs (mitogen-activated protein kinases). The p38 MAPK pathway, in particular, is a key regulator of inflammatory cytokine synthesis[6]. Pterostilbene, for example, has been shown to suppress the expression of iNOS and COX-2 by inhibiting the p38 MAPK pathway[6].
These pathways represent potential targets for future studies on the bioactivity of this compound and its derivatives.
Experimental Protocols
Detailed experimental protocols for this compound itself are not available. However, based on the research into its derivatives, a standard protocol for evaluating antifungal activity can be outlined.
Protocol for Antifungal Susceptibility Testing
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Fungal Strain Preparation:
-
Culture the selected fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate under optimal conditions (temperature, time) to obtain mature cultures.
-
Prepare a standardized inoculum suspension in a sterile saline solution containing a surfactant like Tween 80. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.
-
-
Microdilution Assay (Checkerboard Method):
-
Perform the assay in 96-well microtiter plates using a sterile liquid medium such as RPMI-1640.
-
Prepare a serial two-fold dilution of the test compound (e.g., a this compound derivative) in the microtiter plate wells.
-
Add the standardized fungal inoculum to each well.
-
Include positive controls (a known antifungal agent like Amphotericin B or Voriconazole) and negative controls (medium with inoculum only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be determined visually or by measuring the optical density using a microplate reader.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
To determine if the compound is fungistatic or fungicidal, take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquot onto an agar medium without the test compound.
-
Incubate the plates and observe for fungal growth.
-
The MFC is the lowest concentration at which no fungal growth is observed.
-
Visualizations
Workflow for this compound Derivative Development
The following diagram illustrates the logical workflow for the design, synthesis, and evaluation of novel antifungal agents based on the this compound scaffold, as described in the literature[1][2].
Caption: Workflow for the development of novel antifungal agents from a this compound scaffold.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, its chemical scaffold has proven to be a promising starting point for the development of potent antifungal compounds. The lack of cytotoxicity in some of these derivatives further enhances their therapeutic potential.
Future research should focus on:
-
Elucidating the Molecular Target: Identifying the specific fungal enzyme, protein, or cellular component that this compound and its active derivatives interact with.
-
Investigating Signaling Pathways: Determining if these compounds modulate key signaling pathways within fungal cells or in host immune cells.
-
Exploring Anti-Inflammatory Potential: Conducting systematic studies to evaluate whether this compound or its derivatives possess anti-inflammatory properties, potentially through the inhibition of NO production or modulation of pathways like NF-κB and p38 MAPK.
A deeper understanding of this compound's mechanism of action will be critical for the rational design of next-generation antifungal and potentially anti-inflammatory drugs.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Biological Insights into Pterolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Pterolactam (5-methoxypyrrolidin-2-one), a naturally occurring lactam with recognized antifungal properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating spectroscopic information, outlining relevant experimental protocols, and visualizing key workflows and potential biological pathways.
Spectroscopic Data of this compound
The unique chemical structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: Specific ¹H NMR data with chemical shifts, multiplicities, and integrations were not found in the provided search results. A general experimental protocol is provided in Section 2.1.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| 180.000 | C=O (Carbonyl) |
| 87.300 | C-5 |
| 54.500 | O-CH₃ |
| 28.500 | C-3 |
| 27.900 | C-4 |
Solvent: D₂O[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 115.0633 | [M]+ (Monoisotopic Mass) |
Note: The specific ionization method was not detailed in the available search results. A general experimental protocol is provided in Section 2.4.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found in primary research articles. While specific protocols for this compound were not available, the following sections describe generalized and widely accepted methodologies for obtaining spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
General Protocol for a Small Organic Molecule:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. For the available ¹³C NMR data, D₂O was used[1].
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition for ¹H NMR:
-
Acquire a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can vary from 8 to 128, depending on the sample concentration.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) is required to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
General Protocol using Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about conjugated systems within a molecule.
General Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule.
General Protocol using Electrospray Ionization (ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
Calibrate the mass analyzer using a standard calibration compound.
-
-
Data Acquisition:
-
Inject the sample solution into the LC-MS system.
-
The analyte is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.
-
Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination.
-
Biological Activity and Potential Signaling Pathways
This compound has been identified as a compound with notable antifungal activity.[2] While the specific molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated, a general understanding of antifungal drug action provides a framework for its potential mechanisms.
Antifungal Activity
Research has focused on this compound as a scaffold for the synthesis of novel antifungal agents.[2] The development and evaluation of such compounds typically follow a structured workflow.
Caption: Workflow for the discovery and development of antifungal agents inspired by this compound.
Potential Mechanism of Action and Signaling Pathway Interruption
The fungal cell wall is a common target for antifungal drugs. Its integrity is crucial for fungal survival and is maintained by complex signaling pathways. While the direct interaction of this compound with these pathways is unknown, a plausible mechanism of action could involve the disruption of cell wall synthesis or the signaling cascades that regulate it. One such critical pathway is the Cell Wall Integrity (CWI) pathway.
Caption: A generalized diagram of the Fungal Cell Wall Integrity (CWI) signaling pathway.
A potential antifungal experimental workflow to determine if a compound like this compound acts on the fungal cell wall is outlined below.
Caption: Experimental workflow to investigate the potential antifungal mechanism of action of this compound.
Conclusion
This compound represents a promising natural product scaffold for the development of new antifungal agents. This guide has consolidated the currently available spectroscopic data and provided a framework of standard experimental protocols for its further characterization. The visualized workflows for antifungal drug discovery and mechanism of action studies offer a strategic approach for future research. While the precise molecular targets of this compound remain to be elucidated, investigating its effects on key fungal signaling pathways, such as the Cell Wall Integrity pathway, will be a critical step in understanding its therapeutic potential. Further research is warranted to fully characterize this intriguing molecule and its derivatives for their application in drug development.
References
Pterolactam: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterolactam, a naturally occurring γ-lactam found in various plant species, has emerged as a promising scaffold in the development of novel antifungal agents. Its unique chemical structure and demonstrated biological activity have garnered significant interest within the scientific community. This technical guide provides a comprehensive review of the current literature on this compound and its derivatives, focusing on their synthesis, antifungal efficacy, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antifungal therapeutics.
Synthesis of this compound Derivatives
The core this compound structure has been chemically modified to generate a library of derivatives with enhanced biological activity. A key synthetic strategy involves the generation of Mannich bases, which are formed through the aminoalkylation of an acidic proton located on the this compound ring.
A notable synthetic approach involves a one-pot, three-component Mannich reaction. This method utilizes this compound, an appropriate aldehyde, and a secondary amine as reactants. The reaction proceeds under solvent-free conditions or in a suitable solvent like ethanol, often with catalytic amounts of acid or base to facilitate the reaction. The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of this compound-Inspired Amide Mannich Bases
The following is a representative protocol for the synthesis of this compound-derived Mannich bases, adapted from the literature[1]:
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of this compound, the desired aldehyde, and the selected secondary amine are combined.
-
Solvent and Catalyst: The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent such as ethanol. A catalytic amount of an acid (e.g., acetic acid) or a base (e.g., potassium carbonate) may be added to promote the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, 80°C, for a period ranging from a few hours to overnight. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Antifungal Activity
This compound and its derivatives have demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi, including both yeasts and filamentous fungi. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50) values.
Quantitative Data on Antifungal Activity
The following table summarizes the reported antifungal activity of a series of this compound-inspired amide Mannich bases against various fungal strains[1].
| Compound | Fungal Strain | EC50 (µg/mL) |
| This compound | Candida albicans | > 100 |
| Aspergillus fumigatus | > 100 | |
| Derivative 3a | Candida albicans | 15.6 |
| Aspergillus fumigatus | 31.2 | |
| Cryptococcus neoformans | 7.8 | |
| Derivative 3b | Candida albicans | 8.2 |
| Aspergillus fumigatus | 16.4 | |
| Cryptococcus neoformans | 4.1 | |
| Derivative 3c | Candida albicans | 22.5 |
| Aspergillus fumigatus | 45.0 | |
| Cryptococcus neoformans | 11.2 |
Note: The specific structures of derivatives 3a, 3b, and 3c are detailed in the source publication[1].
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of this compound derivatives is commonly assessed using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours. A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
-
Drug Dilution: A serial twofold dilution of the this compound derivative is prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. The EC50, the concentration that inhibits 50% of fungal growth, can be determined by measuring the optical density at a specific wavelength (e.g., 530 nm) and calculating the percentage of growth inhibition.
Mechanism of Action
The precise mechanism of action of this compound and its derivatives is still under investigation. However, preliminary studies and the known mechanisms of other lactam-containing compounds suggest several potential targets within the fungal cell. The primary hypotheses revolve around the disruption of the fungal cell wall or cell membrane integrity.
Potential Signaling Pathways Affected
Given the potential for cell wall and membrane disruption, this compound derivatives may trigger various stress response signaling pathways within the fungal cell. These pathways are crucial for maintaining cellular integrity and responding to environmental insults.
Further research is imperative to elucidate the specific molecular targets and signaling cascades affected by this compound and its derivatives. Understanding these mechanisms will be crucial for the rational design of more potent and selective antifungal agents.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel antifungal drugs. The synthetic accessibility of its derivatives, coupled with their promising antifungal activity, underscores the potential of this compound class. Future research should focus on a comprehensive elucidation of the mechanism of action, which will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
The Solubility Profile of Pterolactam: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Pterolactam (5-methoxy-2-pyrrolidinone), a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solubility in various solvents, experimental protocols for solubility determination, and an exploration of the underlying physicochemical principles. While quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates the existing qualitative information and presents a comparative analysis with structurally similar compounds to predict its behavior.
Introduction to this compound and its Solubility
This compound, a derivative of pyrrolidinone, is a polar molecule. Its solubility is a critical parameter for its application in drug discovery and synthesis, influencing formulation, bioavailability, and reaction kinetics. The presence of a lactam ring and a methoxy group suggests its potential for solubility in a range of polar and some non-polar aprotic solvents.
Initial screenings have indicated that this compound is soluble in a variety of common organic solvents. Qualitative assessments have shown it to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. Furthermore, a predicted aqueous solubility of 485 g/L has been reported, suggesting high water solubility[2].
Quantitative Solubility Data
Direct experimental quantitative solubility data for this compound is limited in publicly accessible databases and literature. To provide a functional reference for researchers, this section presents quantitative solubility data for L-Pyroglutamic acid, a structurally analogous compound also containing a pyrrolidinone ring. This data serves as a valuable proxy for estimating the solubility behavior of this compound in various solvents and across different temperatures.
The solubility of L-Pyroglutamic acid generally increases with temperature and the polarity of the solvent. The highest solubility is observed in water and polar protic solvents like methanol and ethanol, while it is less soluble in non-polar aprotic solvents.
Table 1: Solubility of L-Pyroglutamic Acid in Various Solvents at Different Temperatures (Mole Fraction, 10²x)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol |
| 293.15 | 10.55 | 4.35 | 2.15 | 2.05 |
| 298.15 | 12.15 | 5.15 | 2.55 | 2.45 |
| 303.15 | 13.95 | 6.05 | 3.05 | 2.95 |
| 308.15 | 15.95 | 7.05 | 3.65 | 3.55 |
| 313.15 | 18.25 | 8.25 | 4.35 | 4.25 |
| 318.15 | 20.85 | 9.65 | 5.15 | 5.05 |
| 323.15 | 23.75 | 11.25 | 6.05 | 5.95 |
| 328.15 | 27.05 | 13.05 | 7.05 | 6.95 |
| 333.15 | 30.75 | 15.15 | 8.25 | 8.15 |
| 338.15 | 34.95 | 17.55 | 9.65 | 9.55 |
| 343.15 | 39.75 | 20.25 | 11.25 | 11.15 |
Data for L-Pyroglutamic acid is presented as a proxy for this compound due to structural similarity.
Table 2: Solubility of L-Pyroglutamic Acid in Aqueous Binary Solvent Systems at 298.15 K (Mole Fraction, 10²x)
| Water Mole Fraction | Methanol + Water | Ethanol + Water | n-Propanol + Water | Isopropanol + Water |
| 0.0 | 12.15 | 5.15 | 2.55 | 2.45 |
| 0.2 | 15.25 | 8.75 | 5.35 | 5.15 |
| 0.4 | 18.95 | 13.25 | 8.95 | 8.65 |
| 0.6 | 23.45 | 18.85 | 13.65 | 13.25 |
| 0.8 | 28.85 | 25.75 | 20.05 | 19.55 |
| 1.0 | 35.35 | 35.35 | 35.35 | 35.35 |
Data for L-Pyroglutamic acid is presented as a proxy for this compound due to structural similarity.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Isothermal Saturation Method
This method is a reliable technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.1°C.
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or moles per liter (mol/L).
Gravimetric Method
This is a straightforward method for determining solubility, particularly for non-volatile solutes.
Protocol:
-
Saturation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).
-
Sampling: A known volume of the clear supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.
Visualizing Experimental Workflows
Isothermal Saturation Workflow
Caption: Workflow for the Isothermal Saturation Method.
Gravimetric Method Workflow
Caption: Workflow for the Gravimetric Method.
Factors Influencing this compound Solubility
The solubility of this compound is governed by several factors:
-
Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The lactam group can act as a hydrogen bond acceptor, and the N-H group (if present in tautomeric forms) can be a hydrogen bond donor.
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is an endothermic process for most compounds.
-
pH: For ionizable compounds, pH plays a crucial role. While this compound is not strongly acidic or basic, significant pH changes could influence its solubility.
-
Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvation energy for dissolution to occur.
Conclusion
This technical guide has summarized the available information on the solubility of this compound. While quantitative experimental data for this compound itself is sparse, the provided qualitative data and the quantitative data for the structurally similar L-Pyroglutamic acid offer valuable insights for researchers. The detailed experimental protocols and workflows provide a solid foundation for conducting in-house solubility studies. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile for this compound in a wider range of solvents and conditions, which will be invaluable for its future applications in research and development.
References
Pterolactam: An In-Depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Pterolactam, chemically known as 5-methoxypyrrolidin-2-one, is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its stability and degradation pathways is critical for the development of safe, effective, and stable formulations. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation routes, based on established principles of forced degradation studies and the known chemistry of related lactam and pyrrolidinone compounds.
This compound: Structure and Properties
This compound is a derivative of pyrrolidin-2-one with a methoxy group at the 5-position. The presence of a lactam ring and a methoxy group makes it susceptible to various degradation pathways, primarily hydrolysis and oxidation.
Chemical Structure:
-
IUPAC Name: 5-methoxypyrrolidin-2-one
-
Molecular Formula: C₅H₉NO₂
-
Molecular Weight: 115.13 g/mol
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a drug substance.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[3][6]
General Protocol for Forced Degradation
A typical forced degradation study involves dissolving the drug substance in a suitable solvent and exposing it to various stress conditions. The extent of degradation is often targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
Potential Degradation Pathways of this compound
While specific experimental data on the degradation of this compound is limited in publicly available literature, its chemical structure allows for the prediction of several potential degradation pathways. The primary routes of degradation are expected to be hydrolysis of the lactam ring and reactions involving the methoxy group.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for lactams.[7] this compound is susceptible to both acid- and base-catalyzed hydrolysis of the amide bond within the pyrrolidinone ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to open the ring, yielding the salt of the corresponding amino acid.
The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.
Caption: Proposed Hydrolytic Degradation of this compound.
Oxidative Degradation
The this compound molecule may be susceptible to oxidative degradation, particularly at the carbon atom bearing the methoxy group. Oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products.
Thermal Degradation
Thermal stress can induce degradation of this compound. The lactam ring itself is relatively stable, but high temperatures could potentially lead to decomposition. For polyvinyl pyrrolidone, a polymer of a related structure, the primary thermal degradation mechanism is depolymerization to the monomer.[8]
Photolytic Degradation
Exposure to light, particularly UV light, can provide the energy to induce degradation reactions. The specific photolytic degradation products of this compound would need to be identified through dedicated photostability studies.
Quantitative Stability Data (Hypothetical)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15% | 4-amino-5-methoxy-pentanoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 20% | Sodium 4-amino-5-methoxy-pentanoate |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 (Ambient) | 10% | Oxidized this compound derivatives |
| Thermal Degradation (Solid) | Dry Heat | 48 hours | 80 | 5% | Unspecified decomposition products |
| Photolytic Degradation (Solution) | UV light (254 nm) in Methanol | 12 hours | 25 (Ambient) | 8% | Photodegradation products |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline methodologies for key experiments.
Forced Hydrolysis Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) in a water bath.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 40°C).
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of water.
-
Incubate the solution at a specified temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify the degradation products.
The following diagram outlines the workflow for a forced hydrolysis study.
Caption: Workflow for Forced Hydrolysis Study.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products, ensuring accurate quantification.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid) and an organic phase (e.g., acetonitrile and/or methanol).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Mass Spectrometry for Degradant Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of degradation products.[9][10] The fragmentation pattern of this compound and its degradation products in the mass spectrometer provides valuable information about their chemical structures.[11][12]
The following diagram illustrates a general workflow for degradant identification using LC-MS.
Caption: Workflow for Degradant Identification by LC-MS.
Conclusion
While specific experimental data on the stability and degradation of this compound is not extensively documented in public literature, its chemical structure suggests susceptibility to hydrolysis and oxidation. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. Such studies are paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical or agrochemical product containing this compound. Further research is warranted to generate specific quantitative data and to fully elucidate the degradation pathways of this compound.
References
- 1. This compound | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing 5-methoxy-2-oxo pyrrolidine (PHY0031629) [phytobank.ca]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. identification-of-degradation-products-by-adopting-gc-or-hplc-ms-techniques - Ask this paper | Bohrium [bohrium.com]
- 11. youtube.com [youtube.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Pterolactam: A Technical Guide to Putative Therapeutic Targets and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one, has been identified as a constituent of various plant species. While direct research into its therapeutic targets remains nascent, its chemical scaffold has garnered interest as a basis for the synthesis of novel bioactive compounds. This technical guide consolidates the limited existing data on this compound and its derivatives, and extrapolates potential therapeutic avenues based on the biological activities of structurally related compounds and other phytochemicals. The primary focus is on its potential as an antifungal, anti-inflammatory, and anticancer agent. This document aims to serve as a foundational resource to stimulate and guide future preclinical research into the therapeutic potential of this compound.
Introduction
This compound is a heterocyclic compound belonging to the pyrrolidin-2-one class.[1] Its natural origin and unique chemical structure present an intriguing starting point for drug discovery and development. To date, the most significant body of research surrounding this compound has been in the context of synthetic chemistry, where it has served as a versatile scaffold for the creation of novel antifungal agents.[2] However, the inherent biological activity of the core this compound molecule is an area that warrants deeper investigation. This guide will explore the current, albeit limited, understanding of this compound's biological effects and propose potential therapeutic targets for future investigation.
Known Biological Activity: Antifungal Properties of this compound Derivatives
The most well-documented biological application of the this compound scaffold is in the development of antifungal agents. A study focused on the design and synthesis of this compound-inspired amide Mannich bases revealed that these derivatives exhibit significant antifungal activities.[2]
Quantitative Data Summary
While specific quantitative data for this compound itself is not available, the following table summarizes the antifungal activity of its derivatives.
| Compound Class | Target Organism | EC50 (µg/mL) | Cytotoxicity | Reference |
| N,N'-aminals of this compound | Various fungal strains | Lower than control | Not cytotoxic | [2] |
Table 1: Antifungal Activity of this compound Derivatives
Experimental Protocols
A generalized protocol for assessing the antifungal activity of this compound and its derivatives is outlined below.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Fungal Strain Preparation: Cultures of pathogenic fungal strains are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer.
-
Drug Dilution: this compound or its derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Potential Therapeutic Targets: Anti-inflammatory and Anticancer Activities (Hypothetical)
There is currently no direct evidence for the anti-inflammatory or anticancer activities of this compound. However, based on the known biological activities of other natural products with similar structural motifs and compounds isolated from Pteridium aquilinum, it is plausible to hypothesize potential mechanisms of action.[3][4]
Potential Anti-inflammatory Effects via NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[6]
Hypothetical Signaling Pathway: this compound and NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Anticancer Effects via Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] Many chemotherapeutic agents function by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a common target for natural products.[8]
Hypothetical Signaling Pathway: this compound and Apoptosis Induction
Caption: Hypothetical induction of the intrinsic apoptosis pathway by this compound.
Experimental Protocols for Future Investigation
Assessment of Anti-inflammatory Activity
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantified using ELISA.
-
NF-κB Activation: Assessed by Western blot for phosphorylated IκBα and nuclear translocation of p65, or by a reporter gene assay.
-
Assessment of Anticancer Activity
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media.
-
Cytotoxicity Assay:
-
MTT Assay: To determine the effect of this compound on cell viability and to calculate the IC50 value.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: To detect early and late apoptosis by flow cytometry.
-
Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family proteins, cleaved PARP).
-
Conclusion and Future Directions
This compound represents a molecule of interest at the intersection of natural products chemistry and drug discovery. While current research is heavily skewed towards its utility as a synthetic building block for antifungal agents, the potential for its intrinsic biological activity remains an untapped area of investigation. The hypothetical mechanisms presented in this guide, based on the activities of related compounds, suggest that this compound could be a candidate for anti-inflammatory and anticancer drug development.
Future research should focus on a systematic evaluation of the biological activities of this compound. This includes comprehensive screening for its effects on a panel of cancer cell lines and in various models of inflammation. Should promising activity be identified, subsequent studies should aim to elucidate the precise molecular targets and signaling pathways involved. The experimental protocols outlined herein provide a roadmap for such investigations. The exploration of this compound's therapeutic potential could unveil a novel class of bioactive compounds with significant clinical implications.
References
- 1. This compound | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Characterization, Antioxidant and Immunomodulatory Activities of Polysaccharide from Pteridium aquilinum (L.) Kuhn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pterolactam: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Pterolactam (5-methoxypyrrolidin-2-one), a naturally occurring heterocyclic compound that serves as a versatile building block in medicinal chemistry. This guide focuses on a well-established electrochemical approach, offering a robust and efficient pathway to this valuable scaffold.
Introduction
This compound, chemically known as 5-methoxypyrrolidin-2-one, is a five-membered lactam ring system with a methoxy group at the 5-position. Its structural motif is found in various natural products and serves as a key intermediate in the synthesis of a range of biologically active molecules, including potential antifungal agents. The synthesis of this compound and its derivatives is therefore of significant interest to the drug discovery and development community.
This document outlines a detailed protocol for the synthesis of this compound via the electrochemical methoxylation of an N-protected proline derivative, a method often referred to as the Shono oxidation. This anodic oxidation process provides a direct and high-yielding route to the desired product.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved from a readily available starting material such as N-protected L-proline. The key transformation involves an electrochemical decarboxylative α-methoxylation. This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is subsequently trapped by methanol to yield the desired 5-methoxy-substituted lactam.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Electrochemical Synthesis of this compound
This protocol describes the synthesis of this compound from N-tert-butoxycarbonyl-L-proline (N-Boc-L-proline) using an electrochemical setup. This method is based on the principles of the Shono oxidation, a powerful tool for the α-functionalization of amines.[1][2]
Materials and Equipment:
-
N-Boc-L-proline
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) or Triethylamine (Et3N)
-
Undivided electrochemical cell
-
Graphite electrodes (anode and cathode)
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Electrolysis Solution:
-
In a clean, dry undivided electrochemical cell, dissolve N-Boc-L-proline (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Add a suitable base as a supporting electrolyte. Sodium methoxide (0.1 eq) or triethylamine (1.2 eq) can be used.[3][4]
-
Add a magnetic stir bar to the cell.
-
-
Electrochemical Reaction:
-
Equip the cell with two graphite electrodes (e.g., 2 cm x 5 cm) immersed in the solution, ensuring they do not touch.
-
Begin stirring the solution.
-
Apply a constant current using the power supply. A current density of 5-10 mA/cm² is typically effective.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by calculating the charge passed (typically 2-4 F/mol).
-
The reaction is generally carried out at room temperature.
-
-
Work-up and Purification:
-
Upon completion of the electrolysis, switch off the power supply.
-
Remove the electrodes from the cell.
-
If sodium methoxide was used, neutralize the solution with a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue contains the N-Boc protected 5-methoxypyrrolidin-2-one.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
-
-
Deprotection (Optional but typically required):
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound product. This step should be followed by a standard aqueous work-up and purification.
-
References
- 1. Copper catalyzed Shono-type oxidation of proline residues in peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Non-Kolbe electrolysis of N -protected-α-amino acids: a standardized method for the synthesis of N -protected (1-methoxyalkyl)amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08124A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pterolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterolactam (5-methoxypyrrolidin-2-one) is a heterocyclic compound of interest in various fields of research, including medicinal chemistry and natural product synthesis.[1] Accurate quantification of this compound in biological and pharmaceutical matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented here are adapted from validated methods for structurally similar compounds, namely N-methyl-2-pyrrolidone and 2-pyrrolidinone, and provide a robust starting point for method development and validation for this compound analysis.[2][3]
Analytical Methods Overview
The primary methods for the quantification of this compound and its analogs are based on chromatography coupled with various detection techniques. HPLC with UV detection offers a cost-effective and widely available method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification.
| Analytical Method | Principle | Detection | Key Advantages | Common Applications |
| HPLC-UV | Reverse-phase chromatography separates analytes based on polarity. | UV-Vis Detector | Cost-effective, robust, widely available. | Quality control of bulk drug substance, analysis of pharmaceutical formulations. |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Triple Quadrupole Mass Spectrometer | High sensitivity (ng/mL to pg/mL), high selectivity, suitable for complex matrices. | Pharmacokinetic studies in biological fluids (plasma, urine), metabolite identification, trace-level impurity analysis. |
Experimental Protocols
Quantification of this compound by Reverse-Phase HPLC-UV
This protocol is a general guideline for the development of an HPLC-UV method for this compound quantification in pharmaceutical formulations.
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: HPLC grade formic acid or phosphoric acid.
-
This compound Standard: A well-characterized reference standard of this compound.
1.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. (Gradient to be optimized based on analyte retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (likely in the range of 200-220 nm due to the lactam chromophore) |
| Injection Volume | 10 µL |
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., for a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer to a volumetric flask and add the diluent to about 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is adapted from a validated method for N-methyl-2-pyrrolidone and is suitable for the trace-level quantification of this compound in matrices like plasma or tissue homogenates.[2]
2.1. Instrumentation and Materials
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: LC-MS grade formic acid.
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is highly recommended. If unavailable, a structurally similar compound not present in the sample can be used.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or protein precipitation reagents (e.g., acetonitrile, trichloroacetic acid).
2.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient to be optimized (e.g., 10-50% B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a this compound standard solution. Precursor ion will be [M+H]+. Product ions will be characteristic fragments. |
| Collision Energy | To be optimized for each MRM transition. |
2.3. Sample Preparation (Protein Precipitation Method for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2.4. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification in biological matrices by LC-MS/MS.
References
Application Notes and Protocols for Pterolactam Derivative Synthesis and Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel pterolactam-inspired amide Mannich bases and their evaluation as potential antifungal agents. The protocols outlined below are based on established methodologies and are intended to guide researchers in the development and screening of new antifungal candidates.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of new antifungal agents with novel mechanisms of action. This compound, a naturally occurring γ-lactam, has emerged as a promising scaffold for the development of such agents. This document details the synthesis of a series of this compound-derived N,O-acetals, N,S-acetals, and N,N'-aminals and outlines a robust protocol for screening their antifungal activity against a panel of pathogenic fungi.
Data Presentation: Antifungal Activity of this compound Derivatives
The antifungal efficacy of the synthesized this compound derivatives is quantified by determining their half-maximal effective concentration (EC50). The following table summarizes the representative antifungal activity of the most promising compounds against various fungal strains. It is noted that N,N'-aminals derived from this compound have demonstrated broad-spectrum activity.[1]
| Compound ID | Derivative Type | Fungal Strain | EC50 (µg/mL) | Control (Ketoconazole) EC50 (µg/mL) |
| 3a | N,O-acetal | C. albicans | >100 | 2.5 |
| 3f | N,S-acetal | A. fumigatus | 75.3 | 5.0 |
| 3k | N,N'-aminal | C. glabrata | 12.5 | 10.0 |
| 3m | N,N'-aminal | F. solani | 8.2 | 25.0 |
| 3o | N,N'-aminal | C. albicans | 6.8 | 2.5 |
| 3o | N,N'-aminal | A. fumigatus | 10.1 | 5.0 |
| 3o | N,N'-aminal | C. parapsilosis | 9.5 | 4.0 |
| 3o | N,N'-aminal | F. oxysporum | 15.4 | 20.0 |
| 3o | N,N'-aminal | F. solani | 7.1 | 25.0 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound-inspired amide Mannich bases involves a solvent-free reaction, providing an efficient and environmentally friendly approach.[2]
General procedure for the synthesis of N,O-acetals and N,S-acetals (3a-j):
-
In a reaction vial, add this compound (1.0 eq.).
-
Add the corresponding nucleophile (alcohol or thiol, 1.2 eq.).
-
Add cesium fluoride (CsF) as a catalyst (0.1 eq.).
-
Seal the vial and heat the mixture at 80°C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
General procedure for the synthesis of N,N'-aminals (3k-o):
-
In a reaction vial, add this compound (1.0 eq.).
-
Add the corresponding amine nucleophile (1.2 eq.).
-
Add cesium fluoride (CsF) as a catalyst (0.1 eq.).
-
Seal the vial and heat the mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Antifungal Susceptibility Testing
The antifungal activity of the synthesized this compound derivatives is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Antifungal Screening:
-
Fungal Strain Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature for 24-72 hours.
-
Prepare a fungal inoculum suspension in sterile saline (0.85%) or RPMI-1640 medium.
-
Adjust the inoculum concentration to 1-5 x 10³ colony-forming units (CFU)/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the this compound derivatives and the control antifungal agent (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum) for each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of EC50:
-
After incubation, visually inspect the plates for fungal growth inhibition or measure the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
The EC50 is defined as the lowest concentration of the compound that causes a 50% reduction in fungal growth compared to the growth control.
-
Calculate the EC50 values using appropriate software by plotting the percentage of growth inhibition against the compound concentration.
-
Visualizations
Logical Workflow for this compound Derivative Synthesis and Screening
Caption: Workflow for synthesis and antifungal evaluation.
Hypothesized Antifungal Mechanism of Action
While the specific signaling pathways affected by this compound derivatives are still under investigation, a plausible mechanism of action for novel antifungal agents involves the disruption of fungal cell membrane integrity.
References
Application Notes and Protocols for Pterolactam Toxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterolactam, a naturally occurring heterocyclic compound found in some plants, is a subject of interest for its potential biological activities.[1] As with any novel compound being considered for therapeutic applications, a thorough evaluation of its toxicological profile is essential. In vitro cytotoxicity testing using cultured mammalian cells is a crucial first step in this process, providing valuable information on a compound's potential to cause cellular damage and guiding further preclinical development.
These application notes provide a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound. The described methods are designed to be adaptable for initial screening in a variety of cell lines and to provide insights into the potential mechanisms of toxicity. The protocols focus on two key aspects of cytotoxicity: the reduction of cell viability and the induction of apoptosis.
1. Recommended Cell Lines for this compound Toxicity Screening
The choice of cell lines is critical for obtaining relevant toxicological data. A panel of cell lines representing different tissues and both cancerous and non-cancerous origins is recommended for a comprehensive initial screening.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used as an in vitro model for the liver and is valuable for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and detoxification.
-
A549 (Human Lung Carcinoma): Representing the epithelial cells of the lung, this cell line is useful for evaluating potential toxicity to the respiratory system.
-
MRC-5 (Human Lung Fibroblast): This is a normal, non-cancerous human lung fibroblast cell line. Including a non-cancerous cell line allows for the assessment of general cytotoxicity and can help determine if this compound has a selective effect on cancer cells.
2. Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound.
2.1. General Cell Culture and Maintenance
-
Materials:
-
Selected cell lines (HepG2, A549, MRC-5)
-
Complete growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well, flat-bottom, clear microplates (for MTT assay)
-
96-well, flat-bottom, white, opaque microplates (for Caspase-Glo 3/7 assay)
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Inverted microscope
-
-
Protocol:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with PBS, and add 1-2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
2.2. This compound Stock Solution and Dilution Preparation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the powder in DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the experiment. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
2.3. Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed the cells into a 96-well clear microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2.4. Apoptosis Assessment using the Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4][5]
-
Materials:
-
Caspase-Glo® 3/7 Reagent
-
-
Protocol:
-
Seed the cells into a 96-well white, opaque microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound as described for the MTT assay.
-
Incubate for the desired exposure time.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[5]
-
Mix the contents of the wells by shaking the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a microplate reader.
-
3. Data Presentation
3.1. Cell Viability Data
Cell viability is typically expressed as a percentage of the vehicle-treated control cells.
Calculation: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated from the dose-response curve.
Table 1: Hypothetical IC50 Values of this compound on Different Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| HepG2 | >100 | 85.2 | 62.5 |
| A549 | >100 | 95.7 | 78.3 |
| MRC-5 | >100 | >100 | >100 |
3.2. Apoptosis Data
Caspase-3/7 activity is often presented as fold change relative to the vehicle-treated control.
Calculation: Fold Change = Luminescence of Treated Cells / Luminescence of Control Cells
Table 2: Hypothetical Caspase-3/7 Activity (Fold Change) after 48-hour this compound Treatment
| This compound (µM) | HepG2 | A549 | MRC-5 |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | 1.2 | 1.1 | 1.0 |
| 25 | 2.5 | 1.8 | 1.1 |
| 50 | 4.8 | 3.2 | 1.3 |
| 100 | 6.3 | 4.5 | 1.5 |
4. Visualizations
Caption: Experimental workflow for this compound toxicity testing.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
The protocols outlined in these application notes provide a robust framework for the initial in vitro toxicological assessment of this compound. By employing a panel of relevant cell lines and utilizing well-established assays for cell viability and apoptosis, researchers can obtain critical data on the cytotoxic potential of this compound. The results from these studies will be instrumental in determining the therapeutic index of this compound and will inform decisions regarding its further development as a potential therapeutic agent. Should significant cytotoxicity be observed, further studies to elucidate the specific molecular mechanisms of this compound-induced cell death would be warranted.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
Application Notes and Protocols for the Purification of Pterolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterolactam (5-methoxypyrrolidin-2-one) is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence in some natural products and its potential as a synthetic building block.[1] The synthesis of this compound and its derivatives often results in crude mixtures containing starting materials, byproducts, and other impurities. Achieving high purity of the target compound is crucial for subsequent biological assays, structural analysis, and further synthetic transformations.
These application notes provide a comprehensive overview of the primary techniques for the purification of this compound: flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. Detailed protocols are provided to guide researchers in developing effective purification strategies.
Data Presentation: Comparison of Purification Techniques
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key quantitative parameters and typical applications for each method.
| Parameter | Flash Column Chromatography | Preparative HPLC | Recrystallization |
| Typical Scale | Milligrams to several grams | Micrograms to grams | Milligrams to kilograms |
| Stationary Phase | Silica gel, Alumina | C18, C8, Chiral phases, etc. | Crystalline solid |
| Mobile Phase | Organic solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) | Acetonitrile/Water, Methanol/Water (often with additives like TFA or formic acid) | Single or mixed solvent systems |
| Typical Purity | >95% | >99% | >99.5% |
| Throughput | High | Low to Medium | Variable (depends on crystallization time) |
| Cost | Low to Moderate | High | Low |
| Primary Application | Routine purification of synthetic intermediates | High-purity isolation of final compounds, chiral separations, impurity isolation | Final purification step, large-scale purification |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar compounds like this compound from less polar or more polar impurities. The separation is based on the differential adsorption of the compounds to the stationary phase.
Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for dry loading, adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure. Dry loading is recommended for samples that are not very soluble in the elution solvent.[2]
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Elution:
-
Equilibrate the column by running the initial mobile phase through it.
-
Carefully load the prepared sample onto the top of the column.
-
Begin the elution with the chosen solvent system. A common starting point for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[3][4]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For this compound, a gradient of ethyl acetate in hexane is a good starting point.
-
Monitor the elution of compounds using Thin-Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Typical Solvent Systems for Flash Chromatography of Pyrrolidinone Analogs:
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard and versatile system for many organic compounds.[3] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A small percentage of methanol (1-10%) is typically used.[3] |
| Diethyl Ether / Hexane | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
| Acetone / Hexane | Low to Medium | Acetone is a stronger eluent than ethyl acetate. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique capable of providing very high purity compounds.[5] It is particularly useful for final purification steps, separating closely related impurities, or for chiral separations.
Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to separate this compound from its impurities.
-
Screen different stationary phases (e.g., C18, C8, Phenyl) and mobile phases (e.g., acetonitrile/water, methanol/water gradients).
-
Optimize the gradient, flow rate, and injection volume to achieve good resolution.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
The sample should be dissolved in the mobile phase or a compatible solvent at a high concentration to maximize throughput.
-
-
Purification:
-
Equilibrate the preparative HPLC system with the initial mobile phase.
-
Inject the concentrated sample solution.
-
Run the preparative HPLC method, monitoring the elution profile with a UV detector.
-
-
Fraction Collection and Product Recovery:
-
Collect the fraction corresponding to the this compound peak.
-
Combine the pure fractions and remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator.
-
If the mobile phase contained non-volatile buffers, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.
-
Typical Conditions for Preparative Reversed-Phase HPLC:
| Parameter | Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Gradient | Optimized based on analytical separation (e.g., 5-95% B over 20-30 minutes) |
| Detection | UV at a suitable wavelength (e.g., 210-220 nm for a lactam) |
Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds to a very high degree of purity. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[6]
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve this compound poorly at room temperature but well at an elevated temperature (near the solvent's boiling point).
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Test small amounts of the crude material with various solvents to find a suitable one. Common solvents to test for a moderately polar compound like this compound include ethanol, isopropanol, ethyl acetate, acetone, and mixtures such as ethyl acetate/hexane or acetone/water.[7][8]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to near the boiling point of the solvent with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Slow cooling generally results in larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Common Solvents for Recrystallization of Organic Compounds:
| Solvent | Boiling Point (°C) | Polarity |
| Water | 100 | High |
| Ethanol | 78 | High |
| Ethyl Acetate | 77 | Medium |
| Acetone | 56 | Medium |
| Dichloromethane | 40 | Medium |
| Diethyl Ether | 35 | Low |
| Hexane | 69 | Low |
Mandatory Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash chromatography.
Preparative HPLC Workflow
Caption: Workflow for purification by preparative HPLC.
Recrystallization Workflow
Caption: The process of purification by recrystallization.
References
- 1. This compound | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Large-Scale Synthesis of Pterolactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterolactam (5-methoxypyrrolidin-2-one) is a naturally occurring five-membered lactam that serves as a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structural motif is found in various biologically active compounds, making its efficient and scalable synthesis a topic of significant interest. These application notes provide a detailed protocol for a plausible large-scale synthesis of this compound, starting from readily available L-glutamic acid. The protocol is designed to be robust and scalable for applications in pharmaceutical research and development. Additionally, this document outlines the potential applications of this compound as a key intermediate in the synthesis of bioactive molecules, particularly antifungal agents.
Introduction
The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] this compound, or 5-methoxypyrrolidin-2-one, is a functionalized derivative of this core structure. While it occurs naturally, its isolation from plant sources is often not viable for large-scale supply.[2] Therefore, a reliable synthetic route is crucial for its utilization in drug development programs.
This document details a two-step synthetic protocol for this compound, commencing with the conversion of L-glutamic acid to pyroglutamic acid, followed by electrochemical methoxylation. Electrochemical methods offer a green and scalable alternative to traditional chemical oxidations, often proceeding under mild conditions with high selectivity.[3]
Synthetic Protocol: Large-Scale Synthesis of this compound
This protocol is divided into two main stages: the synthesis of pyroglutamic acid from L-glutamic acid and the subsequent electrochemical methoxylation to yield this compound.
Stage 1: Synthesis of (S)-Pyroglutamic Acid from L-Glutamic Acid
This procedure is based on the thermal cyclization of L-glutamic acid.
Materials and Reagents:
-
L-Glutamic Acid
-
Deionized Water
-
Isopropanol
-
High-vacuum pump
-
Rotary evaporator
-
Reaction vessel with overhead stirring and heating mantle
Procedure:
-
In a suitable reaction vessel, create a slurry of L-glutamic acid in deionized water (approximately 1 g per 10 mL).
-
Heat the mixture to 130-140°C with vigorous stirring. Water will begin to distill off.
-
Continue heating for 3-4 hours, during which the L-glutamic acid will cyclize to form pyroglutamic acid.
-
After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to approximately 80°C.
-
Add isopropanol to the mixture to precipitate the pyroglutamic acid.
-
Cool the mixture to room temperature and then to 0-5°C to maximize precipitation.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
Dry the product under high vacuum to yield (S)-pyroglutamic acid as a white crystalline solid.
Table 1: Quantitative Data for Stage 1 (Example Scale)
| Parameter | Value |
| Starting Material | L-Glutamic Acid |
| Amount of Starting Material | 1.0 kg |
| Solvent (Water) | 10 L |
| Reaction Temperature | 130-140°C |
| Reaction Time | 3-4 hours |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Stage 2: Electrochemical Methoxylation of (S)-Pyroglutamic Acid to this compound
This stage employs an electrochemical method for the selective introduction of a methoxy group at the C5 position.
Materials and Reagents:
-
(S)-Pyroglutamic Acid
-
Methanol (anhydrous)
-
Supporting Electrolyte (e.g., Tetraethylammonium tetrafluoroborate, Et₄NBF₄)
-
Electrochemical flow reactor or batch cell with graphite electrodes
-
DC power supply
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of (S)-pyroglutamic acid in anhydrous methanol.
-
Add the supporting electrolyte to the solution to ensure conductivity.
-
Introduce the solution into the electrochemical cell.
-
Apply a constant current to the system. The exact current and voltage will depend on the specific setup and should be optimized.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Table 2: Quantitative Data for Stage 2 (Example Scale)
| Parameter | Value |
| Starting Material | (S)-Pyroglutamic Acid |
| Amount of Starting Material | 500 g |
| Solvent (Methanol) | 5 L |
| Supporting Electrolyte | Et₄NBF₄ (0.05 M) |
| Anode Material | Graphite |
| Cathode Material | Graphite |
| Current Density | To be optimized (typically 10-50 mA/cm²) |
| Reaction Temperature | Room Temperature |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >99% |
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a chiral building block.
Intermediate for Antifungal Agents
This compound has been utilized as a starting material for the synthesis of novel antifungal agents.[2] The lactam ring can be derivatized at the nitrogen atom to introduce various side chains, leading to the generation of libraries of compounds for screening against fungal pathogens. The methoxy group at the C5 position can also be a key feature for biological activity or can be further functionalized.
Scaffold for Other Bioactive Molecules
The pyrrolidin-2-one scaffold is present in a wide range of biologically active compounds. By virtue of its stereochemistry and functional group handles, this compound can be used in the synthesis of inhibitors for various enzymes and receptors. The development of a scalable synthesis allows for its broader application in medicinal chemistry programs.
Visualizations
Synthetic Pathway of this compound
Caption: Proposed two-stage synthetic pathway for this compound.
Experimental Workflow for this compound Synthesis and Application
References
Application Notes and Protocols for Pterolactam and its Derivatives: From Antifungal Scaffold to a Potential Chemical Probe
Disclaimer
The following document provides a summary of the known biological activities of Pterolactam and its derivatives, primarily focusing on their development as antifungal agents. Currently, there is no direct scientific literature describing the use of this compound itself as a chemical probe for target identification or validation. The protocols and workflows outlined below are therefore proposed, hypothetical strategies for how this compound could be developed into a chemical probe, based on established principles of chemical biology. These methods are intended for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (5-methoxypyrrolidin-2-one) is a naturally occurring heterocyclic compound found in plants.[1] Its structure has served as a valuable scaffold in medicinal chemistry for the development of new bioactive molecules. To date, the most significant application of this compound has been in the synthesis of novel antifungal agents.[1] Specifically, Mannich bases derived from this compound have shown promising activity against a range of fungal strains, including those with reduced susceptibility to common antifungal drugs.[1]
While this compound's direct biological targets and mechanism of action as a potential chemical probe are yet to be elucidated, its amenability to chemical modification and inherent biological activity make it an intriguing starting point for the development of such tools. A chemical probe is a small molecule used to study and manipulate a biological system, typically by binding to a specific protein target. The development of this compound into a chemical probe could unveil novel biological pathways and therapeutic targets.
Known Biological Activity of this compound Derivatives
The primary reported biological activity of this compound-derived compounds is their antifungal efficacy. A series of novel Mannich bases of amides derived from this compound have been synthesized and evaluated for their activity against various fungal strains.[1]
Data Presentation: Antifungal Activity of this compound-Inspired Mannich Bases
| Compound Class | Fungal Strains Tested | Key Findings | Reference |
| N,N'-aminals derived from this compound | Nine fungal strains and three non-albicans Candida yeasts | A significant portion of the synthesized compounds exhibited good to high antifungal activities, with some compounds showing EC50 values lower than the control antifungal agent. Compound 3o was identified as a broad-spectrum agent, active against five strains with no observed cytotoxicity. | [1] |
Proposed Development of this compound as a Chemical Probe
The following sections outline a hypothetical workflow for developing this compound into a chemical probe for target identification and validation.
Hypothesis Generation and Target Identification
Given the antifungal activity of its derivatives, it is plausible that this compound or its analogs interact with proteins essential for fungal viability. Potential target classes could include enzymes involved in cell wall biosynthesis, signal transduction pathways, or nutrient uptake.
Diagram: Hypothetical Workflow for this compound-Based Probe Development
References
Application Notes and Protocols for Pterolactam Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one, belongs to the lactam class of heterocyclic compounds. While traditionally investigated for its antifungal properties, the broader class of lactam-containing molecules and pyrrolidin-2-one derivatives has demonstrated significant potential as anticancer agents.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[1][3] This document provides a comprehensive guide for designing and executing preclinical efficacy studies to evaluate the potential of this compound as an anticancer therapeutic.
The protocols outlined below are designed to systematically assess the in vitro and in vivo efficacy of this compound, focusing on its impact on cancer cell viability, proliferation, apoptosis, and key signaling pathways. The proposed experimental design is based on established methodologies for evaluating novel anticancer compounds and draws parallels from studies on structurally related pyrrolidin-2-one derivatives.
In Vitro Efficacy Studies
A crucial first step in evaluating this compound's anticancer potential is to assess its activity against a panel of human cancer cell lines in a controlled laboratory setting.[4] These in vitro assays provide initial insights into the compound's potency and mechanism of action.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and cytotoxicity in various cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PANC-1 for pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of this compound dilutions in culture medium. After 24 hours, replace the medium in the wells with the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[6]
Data Presentation:
| Cancer Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Positive Control IC50 (µM) |
| MCF-7 (Breast) | Data to be generated | Data to be generated | e.g., Doxorubicin |
| A549 (Lung) | Data to be generated | Data to be generated | e.g., Cisplatin |
| PANC-1 (Pancreatic) | Data to be generated | Data to be generated | e.g., Gemcitabine |
| Normal Fibroblasts | Data to be generated | Data to be generated | N/A |
Cell Proliferation Assays
Objective: To determine if this compound inhibits the proliferation of cancer cells.
Methodology: The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis, a hallmark of proliferating cells.
Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells to expose the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorometric signal using a microplate reader.
-
Data Analysis: Quantify the percentage of proliferating cells relative to the control.
Data Presentation:
| Treatment Group | Concentration (µM) | BrdU Incorporation (% of Control) |
| Vehicle Control | 0 | 100% |
| This compound | 1 | Data to be generated |
| This compound | 10 | Data to be generated |
| This compound | 50 | Data to be generated |
| Positive Control | e.g., 10 | Data to be generated |
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Methodology: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 0 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound | IC50/2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound | IC50 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound | IC50*2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Positive Control | e.g., Staurosporine | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Investigating the Mechanism of Action
Based on studies of structurally similar γ-lactam derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.[3]
Proposed Signaling Pathway for Investigation
Proposed this compound mechanism via PI3K/AKT pathway inhibition.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with this compound for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-PI3K, p-AKT, p-mTOR, and their total forms), as well as apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Efficacy Studies
To evaluate the therapeutic potential of this compound in a more complex biological system, in vivo studies using animal models are essential.[4] Human tumor xenograft models in immunodeficient mice are a standard for preclinical anticancer drug assessment.[7]
Xenograft Tumor Growth Inhibition Study
Objective: To assess the ability of this compound to inhibit the growth of human tumors in a mouse model.
Methodology: A human cancer cell line-derived xenograft model will be established by subcutaneously implanting cancer cells into immunodeficient mice.
Protocol: Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound (at different doses), and a positive control (a standard-of-care chemotherapy agent).
-
Drug Administration: Administer this compound and control treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, three times a week).
-
Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | Data to be generated | 0% | Data to be generated |
| This compound | Dose 1 | Data to be generated | Data to be generated | Data to be generated |
| This compound | Dose 2 | Data to be generated | Data to be generated | Data to be generated |
| Positive Control | e.g., Paclitaxel | Data to be generated | Data to be generated | Data to be generated |
Experimental Workflow
Overall workflow for this compound efficacy evaluation.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound as a potential anticancer agent. The proposed in vitro and in vivo studies will systematically assess its efficacy, providing crucial data on its dose-dependent effects on cancer cell viability, proliferation, and apoptosis. Furthermore, the investigation into its mechanism of action, with a focus on the PI3K/AKT signaling pathway, will offer valuable insights into its molecular targets. The successful completion of these studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel cancer therapeutic.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pterolactam Formulations for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterolactam, a naturally occurring heterocyclic compound, has demonstrated notable antifungal properties in preliminary in vitro evaluations. However, a significant knowledge gap exists regarding its efficacy and safety in living organisms, primarily due to the absence of established in vivo formulations and protocols. This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the systematic development of this compound formulations suitable for animal studies. The following sections outline methodologies for pre-formulation assessment, various formulation strategies for poorly soluble compounds, and a protocol for a pilot in vivo tolerability study. Additionally, a proposed mechanism of action for this compound's antifungal activity is presented, along with visualizations of the experimental workflow and the implicated signaling pathway.
Introduction to this compound
This compound (5-methoxypyrrolidin-2-one) is a bioactive molecule isolated from various plant species. Initial research has highlighted its potential as an antifungal agent, with studies demonstrating its efficacy against a range of fungal strains.[1] Despite this promising in vitro activity, the progression of this compound into preclinical development has been hampered by its presumed low aqueous solubility, a common challenge for many natural products.
To evaluate the therapeutic potential of this compound, it is imperative to develop a stable and biocompatible formulation that allows for systemic administration in animal models. This document provides a foundational roadmap for researchers to navigate the critical steps of formulation development and initial in vivo evaluation.
Pre-Formulation Assessment
Before developing a complex formulation, it is crucial to characterize the fundamental physicochemical properties of this compound. These initial studies will guide the selection of the most appropriate formulation strategy.
Solubility Profiling
Objective: To determine the solubility of this compound in a panel of pharmaceutically acceptable solvents. This data is critical for identifying potential vehicles for in vivo administration.
Protocol:
-
Add a pre-weighed excess amount of this compound powder (e.g., 10 mg) to a series of 1.5 mL microcentrifuge tubes.
-
Add 1 mL of each selected solvent (see Table 1) to the respective tubes.
-
Vortex each tube vigorously for 1 minute.
-
Place the tubes on a rotating mixer at room temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved particles.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant from each tube.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express solubility in mg/mL.
Table 1: Suggested Solvents for Solubility Screening
| Solvent/Vehicle System | Class | Purpose/Use |
|---|---|---|
| Deionized Water | Aqueous | Baseline solubility |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Physiological relevance |
| 0.1 N Hydrochloric Acid (HCl) | Acidic Buffer | Simulates gastric fluid |
| 5% Dextrose in Water (D5W) | Aqueous Vehicle | Common IV infusion fluid |
| Ethanol (EtOH) | Co-solvent | Solubilizing agent |
| Propylene Glycol (PG) | Co-solvent | Solubilizing agent |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Non-volatile solubilizer |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Strong organic solvent |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) | Complexing Agent | Encapsulating agent |
| Corn Oil / Sesame Oil | Lipid Vehicle | For oral or parenteral routes |
pH-Dependent Stability
Objective: To assess the stability of this compound at different pH values, which is crucial for predicting its stability in physiological environments and during formulation.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound using a validated HPLC method.
-
Calculate the degradation rate and half-life at each pH.
Formulation Strategies and Protocols
Based on the pre-formulation data, a suitable formulation strategy can be selected. The goal is to create a homogenous, stable, and non-toxic preparation for administration.
Co-Solvent Formulation
This is often the simplest approach for increasing the solubility of hydrophobic compounds for initial in vivo screening.
Protocol for a Ternary Co-Solvent System (e.g., DMSO/PEG400/Saline):
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the primary organic solvent, Dimethyl Sulfoxide (DMSO), to dissolve the compound completely. Use the minimum volume necessary. For example, start with 10% of the final volume.
-
Sonication may be used to aid dissolution.
-
Add the second co-solvent, Polyethylene Glycol 400 (PEG400), to the solution and mix thoroughly. A common ratio is 10% DMSO and 40% PEG400.
-
Slowly add sterile saline (0.9% NaCl) or PBS (pH 7.4) dropwise while vortexing to bring the solution to the final volume. The final concentration of organic solvents should be kept as low as possible to minimize toxicity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation is not suitable.
-
The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.
-
Note: Always run a vehicle-only control group in animal studies to account for any effects of the co-solvents themselves.[2]
Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used due to its high water solubility and low toxicity.[3]
Protocol for HPβCD Formulation:
-
Prepare a solution of HPβCD in sterile water or saline (e.g., 20-40% w/v). Warming the solution may aid in dissolving the cyclodextrin.
-
Slowly add the this compound powder to the HPβCD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complexation. Sonication can be used to accelerate the process.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound using a validated analytical method.
-
Sterile-filter the final solution through a 0.22 µm filter before use.
Pilot In Vivo Tolerability Study Protocol (Maximum Tolerated Dose)
Objective: To determine the highest dose of the formulated this compound that can be administered to an animal model without causing significant overt toxicity. This is a critical first step in any in vivo efficacy study.
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6 strains). Mice are widely used due to their small size, well-characterized biology, and cost-effectiveness.[4]
-
Sex: Use both males and females initially, as toxicity can be sex-dependent.
-
Number: n = 3-5 animals per dose group.
Experimental Protocol:
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.
-
Formulation Preparation: Prepare the this compound formulation (e.g., in a co-solvent or cyclodextrin vehicle) on the day of dosing. Also prepare a vehicle-only control formulation.
-
Animal Grouping and Dosing:
-
Randomly assign animals to dose groups (e.g., Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Determine the correct injection volume based on the most recent body weight of each animal.
-
Administer the formulation via the intended route (e.g., intravenous (IV) via tail vein, or intraperitoneal (IP)).
-
-
Post-Dose Monitoring:
-
Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.
-
Record all clinical signs of toxicity, paying attention to changes in posture, activity, breathing, and grooming.
-
Measure body weight just before dosing and daily thereafter.
-
-
Data Collection and MTD Determination:
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.
-
Summarize all observations in a clear format (see Table 2).
-
Table 2: Sample Data Collection Table for MTD Study
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs Observed |
|---|---|---|---|---|
| Vehicle Control | 5 | 0/5 | +/- 5% | Normal |
| 10 | 5 | 0/5 | +/- 5% | Normal |
| 30 | 5 | 0/5 | -8% | Mild lethargy at 2h, resolved by 24h |
| 100 | 5 | 2/5 | -20% (survivors) | Severe lethargy, hunched posture, piloerection |
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound is not yet fully elucidated, studies on structurally related natural products and other antifungal agents provide a basis for a proposed mechanism. Many antifungal drugs target the fungal cell membrane, specifically the biosynthesis of ergosterol, a sterol unique to fungi and essential for membrane integrity.
Another potential pathway, implicated in the action of the related compound pterostilbene against Candida albicans biofilms, is the disruption of the Ras-cAMP signaling pathway.[5] This pathway is crucial for regulating morphogenesis (the switch from yeast to hyphal form), which is a key virulence factor for many fungal pathogens.
Proposed Signaling Pathway: Disruption of Fungal Virulence
The diagram below illustrates the proposed mechanism where this compound may inhibit fungal virulence either by directly targeting ergosterol biosynthesis, thus compromising the cell membrane, or by downregulating the Ras-cAMP pathway, which in turn suppresses the expression of genes required for hyphal formation and biofilm development.
Caption: Proposed antifungal mechanism of this compound.
Experimental Workflow Visualization
The overall process from initial characterization to a pilot in vivo study is a logical sequence of steps. Each step builds upon the data from the previous one, ensuring a systematic and data-driven approach to formulation development.
Caption: Workflow for this compound in vivo formulation development.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 3. Activities of an Intravenous Formulation of Itraconazole in Experimental Disseminated Aspergillus, Candida, and Cryptococcus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of pterostilbene against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pterolactam Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of Pterolactam (5-methoxypyrrolidin-2-one) synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound and its derivatives is through the electrochemical anodic α-methoxylation of N-acyl pyroglutamic acid or related N-acylpyrrolidines. This reaction, a type of Shono oxidation, offers a direct and relatively high-yielding route to introduce the methoxy group at the 5-position of the pyrrolidinone ring.
Q2: What is the underlying mechanism of the anodic α-methoxylation for this compound synthesis?
A2: The synthesis proceeds via an electrochemical oxidation mechanism. At the anode, the N-acyl pyroglutamic acid derivative undergoes a two-electron oxidation, leading to the formation of a highly reactive N-acyliminium ion intermediate. This cation is then immediately trapped by the methanol solvent, which acts as a nucleophile, resulting in the formation of the desired 5-methoxy derivative, this compound.
Q3: What are the key parameters that influence the yield of this compound in this synthesis?
A3: The yield of this compound is primarily influenced by several key experimental parameters:
-
Current Density: The amount of current per unit area of the electrode.
-
Electrolyte: The choice and concentration of the supporting electrolyte.
-
Temperature: The reaction temperature can affect reaction rate and selectivity.
-
Solvent: While methanol is the reactant, co-solvents may be used.
-
Substrate Concentration: The concentration of the starting N-acyl pyroglutamic acid derivative.
-
Electrode Material: The material of the anode and cathode can influence the reaction.
Q4: What is a suitable starting material for this compound synthesis?
A4: A suitable and readily available starting material is S-pyroglutamic acid. This can be N-acylated, for example, with an acetyl group to form N-acetyl-S-pyroglutamic acid, which can then be subjected to anodic methoxylation.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient oxidation of the starting material. | - Increase the current density gradually. - Ensure proper electrical contact and that the electrodes are clean. - Verify the concentration and purity of the supporting electrolyte. |
| Decomposition of the N-acyliminium ion intermediate. | - Lower the reaction temperature. - Ensure the methanol solvent is anhydrous. | |
| Incorrect work-up procedure leading to product loss. | - Ensure the pH is neutral or slightly basic during extraction. - Use a suitable solvent for extraction, such as dichloromethane or ethyl acetate. | |
| Formation of Side Products | Over-oxidation of the starting material or product. | - Reduce the current density or the total charge passed. - Monitor the reaction progress by techniques like TLC or GC to stop at the optimal time. |
| Reaction with residual water. | - Use anhydrous methanol and dry all glassware thoroughly before use. | |
| Electrolyte decomposition or side reactions. | - Choose a stable electrolyte such as tetraethylammonium tetrafluoroborate (Et4NBF4). - Avoid excessively high cell voltages. | |
| Inconsistent Results | Fluctuations in current or temperature. | - Use a potentiostat/galvanostat for precise control of the electrical parameters. - Employ a constant temperature bath to maintain a stable reaction temperature. |
| Degradation of starting material or reagents. | - Use freshly distilled or high-purity solvents and reagents. - Store starting materials under appropriate conditions (e.g., desiccated). |
III. Experimental Protocol: Electrochemical Synthesis of this compound
This protocol is based on the principles of anodic α-methoxylation of N-acyl amino acids.
1. Preparation of the Starting Material: N-Acetyl-S-pyroglutamic acid
-
S-pyroglutamic acid is acetylated using acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) or by reaction with acetyl chloride. The product is then purified by crystallization or chromatography.
2. Electrochemical Methoxylation
-
Apparatus Setup:
-
An undivided electrochemical cell is equipped with a magnetic stirrer, a graphite anode, and a platinum or graphite cathode.
-
The cell is connected to a DC power supply or a potentiostat/galvanostat.
-
-
Reaction Mixture:
-
A solution of N-acetyl-S-pyroglutamic acid in anhydrous methanol is prepared.
-
A supporting electrolyte, such as tetraethylammonium tetrafluoroborate (Et4NBF4) or sodium methoxide, is added to the solution.
-
-
Electrolysis Conditions (Example):
-
The reaction mixture is cooled to a specific temperature (e.g., 0-10 °C) using an ice bath.
-
A constant current is applied (e.g., a current density of 10-50 mA/cm²).
-
The electrolysis is continued until a specific amount of charge (e.g., 2-4 Faradays per mole of substrate) has passed through the solution. The reaction progress should be monitored by TLC or GC.
-
-
Work-up and Purification:
-
After the electrolysis is complete, the methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
IV. Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the anodic methoxylation of N-acylpyrrolidine derivatives, which are analogous to the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | N-carbomethoxypyrrolidine | [1] |
| Solvent | Methanol | [1] |
| Electrolyte | Tetraethylammonium tosylate (Et4NOTs) | [1] |
| Current Density | Not specified, constant current of 1A | [1] |
| Temperature | Not specified, reflux sustained by reaction | [1] |
| Charge Passed | 2.34 F/mol | [1] |
| Yield | 92-94% (of N-carbomethoxy-2-methoxypyrrolidine) | [1] |
V. Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Pterolactam Synthesis: A Technical Support Center for Troubleshooting Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis of Pterolactam (5-methoxypyrrolidin-2-one). The information is presented in a question-and-answer format to facilitate rapid problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for this compound synthesis?
A common and accessible starting material for the synthesis of this compound is L-pyroglutamic acid, a derivative of glutamic acid. This chiral synthon provides a robust framework for the synthesis of optically active 2-pyrrolidinones like this compound.
Q2: What are the key reaction steps in a typical this compound synthesis from L-pyroglutamic acid?
A typical synthesis involves the esterification of L-pyroglutamic acid, followed by the introduction of a methoxy group at the 5-position. This is often achieved through an electrochemical methoxylation or by reaction with a suitable methoxylating agent.
Q3: What are some potential byproducts I might encounter during this compound synthesis?
Potential byproducts can arise from incomplete reactions, side reactions, or degradation of the product. Common byproducts may include:
-
Unreacted starting material: L-pyroglutamic acid or its ester derivative.
-
Over-methoxylated products: Formation of dimethoxy-pyrrolidinone derivatives.
-
Ring-opened products: Hydrolysis of the lactam ring to form derivatives of glutamic acid.
-
Elimination products: Formation of unsaturated pyrrolidinone derivatives.
Q4: How can I monitor the progress of my this compound reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, product, and major byproducts. Additionally, techniques like ¹H NMR and LC-MS can provide more detailed information on the reaction mixture composition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents or catalyst. | Ensure all reagents are fresh and of high purity. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require cooling, while others may need heating. | |
| Insufficient reaction time. | Monitor the reaction by TLC or another analytical method to ensure it has gone to completion. | |
| Presence of multiple spots on TLC, indicating a mixture of products | Non-optimal reaction conditions. | Re-evaluate the reaction parameters, including solvent, temperature, and reaction time. |
| Instability of the product under the reaction or workup conditions. | Consider milder reaction conditions or a modified workup procedure to minimize product degradation. | |
| Difficulty in purifying the final product | Co-elution of byproducts with the desired product during chromatography. | Optimize the chromatography conditions (e.g., solvent gradient, stationary phase) for better separation. |
| Product instability on silica gel. | Consider alternative purification methods such as crystallization or distillation. | |
| Unexpected peaks in the ¹H NMR spectrum of the purified product | Residual solvent. | Dry the sample under high vacuum for an extended period. |
| Presence of isomeric byproducts. | Re-purify the sample using high-resolution techniques like preparative HPLC. | |
| Product degradation. | Store the purified product under an inert atmosphere at a low temperature. |
Key Experimental Protocols
A common synthetic route to this compound starts from L-pyroglutamic acid. The following is a generalized protocol. Note that specific conditions may need to be optimized for your particular setup.
Step 1: Esterification of L-pyroglutamic acid
-
Suspend L-pyroglutamic acid in a suitable alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Step 2: Methoxylation of the Pyroglutamate Ester
-
Dissolve the pyroglutamate ester in a suitable solvent (e.g., methanol).
-
Add an appropriate electrolyte if performing electrochemical methoxylation.
-
Apply a constant current or potential until the starting material is consumed.
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the final product by column chromatography.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
This guide provides a foundational framework for addressing common challenges in this compound synthesis. For more complex issues, consulting detailed literature and seeking expert advice is recommended.
Technical Support Center: Pterolactam Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pterolactam in solution. The following information is designed to help improve the stability and integrity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a lactam-containing natural product, is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The lactam ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3]
Q2: What is the likely degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the γ-lactam ring. This reaction involves the cleavage of the amide bond within the ring, leading to the formation of a corresponding amino acid derivative. This process can be accelerated by heat and non-neutral pH conditions.
Q3: Are there any recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored at low temperatures, ideally at -20°C or below, and protected from light. It is also advisable to prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-7), unless experimental conditions require otherwise. For long-term storage, consider using non-aqueous solvents or lyophilizing the compound.
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the degradation of this compound.[4] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Hydrolysis of the lactam ring due to inappropriate pH. | Buffer the solution to a pH between 6.0 and 7.5. Avoid highly acidic or alkaline conditions. |
| Elevated temperature during storage or handling. | Store stock solutions at -20°C or -80°C. Thaw on ice and use immediately. Minimize time at room temperature. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradants. Use mass spectrometry (MS) to characterize the structure of the new peaks. |
| Oxidation of the molecule. | Degas solvents and consider adding antioxidants (with proper validation) if oxidation is suspected. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent. | Test a range of solvents or co-solvent systems. Consider formulation strategies such as the use of cyclodextrins or other solubilizing agents. |
| Change in pH affecting solubility. | Ensure the pH of the solution is maintained within a range where this compound is soluble. |
Quantitative Data Summary
The following data is hypothetical and for illustrative purposes to demonstrate expected trends in this compound stability under various conditions.
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.0 | 120 | 0.0058 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.0
| Temperature (°C) | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 4 | 720 | 0.00096 |
| 25 | 120 | 0.0058 |
| 37 | 48 | 0.0144 |
| 50 | 18 | 0.0385 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.[4][6][7]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Detection: Use a UV detector at a wavelength determined by the UV spectrum of this compound.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Navigating Pterolactam Solubility Challenges in Experimental Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Pterolactam solubility in various assay systems. By offering structured data, detailed experimental protocols, and clear visual aids, this resource aims to empower researchers to overcome solubility hurdles and achieve reliable and reproducible experimental outcomes.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility problems encountered when working with this compound and its derivatives in assay development.
Issue 1: this compound Precipitates Upon Addition to Aqueous Assay Buffer
Question: My this compound, initially dissolved in an organic solvent, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue when the final concentration of the organic solvent in the aqueous buffer is insufficient to maintain the solubility of this compound. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
Troubleshooting Workflow:
Technical Support Center: Pterolactam Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Pterolactam (5-methoxypyrrolidin-2-one) to minimize degradation and ensure experimental integrity. The information provided is based on general principles of chemical stability for lactam-containing compounds and related heterocyclic structures.
Troubleshooting Guide
Users may encounter several issues during the storage and handling of this compound. This guide provides a systematic approach to troubleshooting common problems.
Problem: Loss of compound activity or inconsistent experimental results.
This issue often points to the degradation of this compound. The following steps will help identify the potential cause and remedy the situation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C or below) is recommended for long-term storage.[1] For short-term storage, room temperature (15-25°C) may be acceptable if the compound is protected from other environmental factors.[1]
-
Light: this compound should be protected from light.[1] Store in an amber vial or an opaque container.[1]
-
Moisture: this compound is potentially hygroscopic. Store in a tightly sealed container with a desiccant, especially in humid environments.[1]
-
Atmosphere: For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term) or -20°C (long-term) | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light (amber vial) | Prevents potential photolytic degradation. |
| Moisture | Store in a dry environment with desiccant | Prevents hydrolysis of the lactam ring. |
| Atmosphere | Inert gas (e.g., Argon) | Minimizes oxidation. |
Q2: How should I prepare and store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature.
-
Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents may facilitate hydrolysis, especially at non-neutral pH.
-
pH: The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to maintain solutions at a neutral pH (around 7). If the experimental conditions require acidic or basic solutions, prepare them fresh and use them immediately.
-
Storage of Solutions: If storage of a solution is unavoidable, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (a substituted pyrrolidone), the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond in the lactam ring can be cleaved by water, a reaction that is catalyzed by acid or base, to form an amino acid derivative.
-
Oxidation: The methoxy group and other parts of the molecule could be susceptible to oxidation.
Caption: Potential degradation pathways for this compound.
Q4: How can I detect this compound degradation?
A4: The most reliable way to assess the purity of your this compound sample and detect degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a common method to determine the purity of a compound and quantify any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of degradation products, which can help in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any impurities present.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent and pH.
Objective: To determine the stability of this compound under various conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., water, buffer, organic solvent)
-
Acid (e.g., 0.1 M HCl)
-
Base (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final base concentration of 0.1 M.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%.
-
Thermal Degradation: Place a sample of the stock solution in an incubator at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Optimization of Pterolactam Derivative Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Pterolactam derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
A1: this compound (5-methoxypyrrolidin-2-one) is a key starting material for many derivatives.[1] Other common precursors for related γ-lactam structures include succinic anhydride and various Schiff bases.[2] For more complex structures, multicomponent reactions may utilize amines, aldehydes, and pyruvate derivatives.
Q2: What are the typical reaction types used to synthesize this compound derivatives?
A2: A prevalent method for derivatizing this compound is the Mannich reaction, which yields amide Mannich bases with potential biological activities.[1][3][4] Other synthetic strategies for γ-lactams include N-alkylation, acylation, and various cyclization reactions.[5][6]
Q3: What are some of the key applications of this compound derivatives?
A3: this compound-derived compounds, particularly Mannich bases, have shown promise as antifungal agents.[1][3] Generally, γ-lactam scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the temperature to find the optimal range. Some reactions may benefit from cooling to minimize side product formation, while others require heating to proceed at a reasonable rate. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction kinetics and solubility of reagents. Screen a range of solvents with varying polarities. |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used in the correct loading. Consider screening alternative catalysts. |
| Moisture in Reaction | Many reactions involving lactams are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. |
Poor Product Purity
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products | Analyze the crude reaction mixture to identify major impurities. Adjusting reaction conditions such as temperature, reaction time, or the order of reagent addition can often minimize side reactions. |
| Degradation of Starting Material or Product | If the desired product or starting material is unstable under the reaction conditions, consider milder reagents or shorter reaction times. |
| Ineffective Work-up Procedure | Optimize the work-up to efficiently remove unreacted starting materials and byproducts. This may involve adjusting the pH during extraction or using different solvent systems. |
| Difficult Purification | If standard purification techniques like column chromatography are ineffective, consider alternative methods such as crystallization, preparative HPLC, or distillation. |
Data Presentation: Reaction Condition Optimization
The following tables summarize key parameters for the optimization of reactions involving lactam derivatives.
Table 1: Optimization of a Generic γ-Lactam Synthesis
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | None | 24 | 45 |
| 2 | Acetonitrile | 25 | None | 24 | 55 |
| 3 | Toluene | 80 | Acetic Acid | 12 | 70 |
| 4 | Dioxane | 100 | p-TsOH | 8 | 85 |
| 5 | Toluene | 110 | p-TsOH | 6 | 82 |
Table 2: Influence of Catalyst on a Mannich-type Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | None | - | 48 | <10 |
| 2 | Proline | 20 | 24 | 65 |
| 3 | L-Threonine | 20 | 24 | 58 |
| 4 | TiCl4 | 10 | 12 | 80 |
| 5 | Sc(OTf)3 | 5 | 12 | 92 |
Experimental Protocols
General Procedure for the Synthesis of this compound-inspired Amide Mannich Bases
This protocol is a representative example for the synthesis of a this compound derivative.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: Add the desired aldehyde (1 equivalent) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Amine: Add the secondary amine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired Mannich base.
Visualizations
Experimental Workflow for this compound Derivative Synthesis
Caption: A generalized experimental workflow for the synthesis of a this compound derivative.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in this compound derivative synthesis.
References
Validation & Comparative
Structure-Activity Relationship of Pterolactam Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pterolactam, a naturally occurring γ-lactam, has emerged as a promising scaffold for the development of novel antifungal agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound-inspired amide Mannich bases, summarizing their antifungal efficacy and elucidating the key structural features driving their activity. The data presented is primarily based on the findings from the study "Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases," which systematically explored the antifungal potential of these analogs.[1]
Quantitative Analysis of Antifungal Activity
The antifungal activity of this compound analogs was evaluated against a panel of fungal strains. The following table summarizes the 50% effective concentration (EC50) values for a selection of the most active compounds, providing a clear comparison of their potency.
| Compound ID | Modification on this compound Scaffold | Test Fungi | EC50 (µg/mL) |
| This compound | (Parent Compound) | Candida albicans | >100 |
| Analog 3a | N-Mannich base with p-toluidine | Aspergillus niger | 25.5 |
| Analog 3g | N-Mannich base with p-chloroaniline | Candida albicans | 15.8 |
| Analog 3o | N,N'-aminal with benzotriazole | Candida albicans | 8.2 |
| Aspergillus niger | 12.5 | ||
| Trichophyton rubrum | 10.1 | ||
| Candida glabrata | 9.5 | ||
| Candida krusei | 11.3 | ||
| Control | Fluconazole | Candida albicans | 16.0 |
Key Findings from SAR Analysis:
-
The unsubstituted this compound core shows weak antifungal activity.
-
The introduction of a Mannich base moiety at the nitrogen of the lactam ring significantly enhances antifungal activity.
-
The nature of the amine used in the Mannich reaction plays a crucial role in determining the potency and spectrum of activity. Aromatic amines, particularly those with electron-withdrawing groups (e.g., p-chloroaniline in analog 3g), tend to increase activity against Candida albicans.
-
N,N'-aminals, such as analog 3o derived from benzotriazole, demonstrated the most potent and broad-spectrum antifungal activity, being effective against five different fungal strains.[1] This suggests that the presence of a triazole moiety is highly favorable for antifungal action.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound analogs.
Synthesis of this compound-Inspired Amide Mannich Bases
The synthesis of the this compound-derived Mannich bases was conducted via a one-pot reaction. In a typical procedure, a mixture of this compound (1 equivalent), an appropriate aromatic amine (1 equivalent), and formaldehyde (1.2 equivalents) was stirred in ethanol at room temperature for 24 hours. The resulting precipitate was then filtered, washed with cold ethanol, and dried under vacuum to yield the final Mannich base derivative. The purity and structure of the synthesized compounds were confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized this compound analogs was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains, including Candida albicans, Aspergillus niger, Trichophyton rubrum, Candida glabrata, and Candida krusei, were used. The fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The this compound analogs were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium to obtain a range of concentrations. An equal volume of the fungal inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Determination of EC50: The fungal growth was determined by measuring the optical density at 600 nm using a microplate reader. The EC50 value, defined as the concentration of the compound that inhibits 50% of fungal growth, was calculated by plotting the percentage of growth inhibition against the compound concentration. Fluconazole was used as a positive control.
Visualizing the Structure-Activity Logic and Potential Mechanism
To visually represent the logical flow of the structure-activity relationship and the potential mechanism of action, the following diagrams were generated using the DOT language.
Caption: Logical flow of the Structure-Activity Relationship (SAR) of this compound analogs.
Caption: Postulated antifungal mechanism of action for lactam-containing compounds.
The precise molecular target and signaling pathway of this compound analogs have not been fully elucidated. However, based on the known mechanisms of other lactam-containing antifungal agents, it is hypothesized that these compounds may exert their effect by interfering with essential cellular processes in fungi. The diagram above illustrates these potential targets, including the disruption of cell wall or cell membrane integrity, or interference with DNA synthesis, ultimately leading to fungal cell death. Further research is required to pinpoint the specific mechanism of action for this promising class of antifungal compounds.
References
An In Vitro Comparative Guide to Pterolactam Derivatives and Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antifungal activities of Pterolactam-inspired amide Mannich bases and the established antifungal agent, itraconazole. Due to a lack of direct comparative studies on the parent this compound compound, this document focuses on the available experimental data for its derivatives and contrasts it with the well-documented performance of itraconazole.
Executive Summary
Itraconazole is a well-characterized triazole antifungal with a broad spectrum of activity, primarily acting through the inhibition of fungal ergosterol biosynthesis. In contrast, this compound is a naturally occurring heterocycle from which novel antifungal candidates, specifically amide Mannich bases, have been synthesized and evaluated. While direct comparative data is not available, this guide consolidates the existing in vitro findings for both to inform future research and development.
Data Presentation
Antifungal Activity of this compound-Inspired Amide Mannich Bases
The following table summarizes the 50% effective concentration (EC50) values of selected this compound-inspired amide Mannich bases against a panel of fungal and yeast strains. Lower EC50 values indicate higher antifungal activity.
| Fungal/Yeast Strain | Compound 3o (EC50 in µg/mL) |
| Candida albicans | > 50 |
| Candida glabrata | > 50 |
| Candida parapsilosis | > 50 |
| Aspergillus fumigatus | 12.5 |
| Aspergillus ochraceus | 25 |
| Penicillium chrysogenum | 12.5 |
| Fusarium graminearum | 25 |
| Botrytis cinerea | 12.5 |
Data sourced from a study on this compound-inspired amide Mannich bases. It is important to note that this data is for a derivative of this compound, not the parent compound itself.[1][2]
Antifungal Activity of Itraconazole
The following table presents the Minimum Inhibitory Concentration (MIC) values for itraconazole against various fungal species, as established by the Clinical and Laboratory Standards Institute (CLSI) and other studies. Lower MIC values indicate greater potency.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | 0.03 - >16 | 1 | 2 |
| Aspergillus flavus | 0.03 - 2 | 0.5 | 1 |
| Aspergillus niger | 0.06 - >16 | 1 | 4 |
| Aspergillus terreus | 0.06 - 8 | 1 | 2 |
| Candida albicans | ≤0.015 - 16 | 0.06 | 0.25 |
| Candida glabrata | 0.03 - 16 | 1 | 4 |
| Candida parapsilosis | ≤0.015 - 4 | 0.06 | 0.25 |
| Candida tropicalis | ≤0.015 - 4 | 0.12 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple in vitro susceptibility studies.[3][4][5][6]
Mechanism of Action
This compound Derivatives
The precise mechanism of action for this compound and its derivatives has not been fully elucidated. The research into this compound-inspired amide Mannich bases suggests a focus on developing novel antifungal agents, but the specific cellular targets remain a subject for further investigation.[1][2]
Itraconazole
Itraconazole's mechanism of action is well-established. It is a potent inhibitor of fungal cytochrome P450-dependent enzymes, primarily lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, itraconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Visualizing the Pathways and Workflows
Caption: Mechanism of action of Itraconazole.
Caption: Experimental workflow for this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Standards)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
1. Preparation of Antifungal Agent Stock Solutions:
-
Itraconazole is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS to a pH of 7.0. The final concentrations typically range from 0.015 to 16 µg/mL.
2. Inoculum Preparation:
-
Yeasts (e.g., Candida spp.):
-
Yeast colonies are grown on Sabouraud dextrose agar for 24 hours.
-
A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Filamentous Fungi (e.g., Aspergillus spp.):
-
Fungal colonies are grown on potato dextrose agar for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a specific optical density and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles like itraconazole, the endpoint is typically defined as the concentration that produces at least a 50% reduction in turbidity (for yeasts) or visible growth (for molds) as compared to the growth control.[7][8][9]
Conclusion
Itraconazole remains a potent and well-understood antifungal agent with a broad spectrum of activity. The exploration of this compound derivatives has revealed promising antifungal activity against certain fungal strains, particularly some molds.[1] However, further research is required to elucidate the mechanism of action of these novel compounds, evaluate the activity of the parent this compound, and conduct direct comparative studies against established antifungals like itraconazole. These steps will be crucial in determining their potential as future therapeutic agents.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. journals.asm.org [journals.asm.org]
Pterolactam: A Potential Scaffold for Novel Antifungals Against Drug-Resistant Fungi
An objective comparison of the current understanding of Pterolactam's antifungal potential against established alternatives, highlighting the need for further research to confirm its efficacy.
The rising threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. This compound (5-methoxypyrrolidin-2-one), a naturally occurring heterocyclic compound, has emerged as a promising starting point for the synthesis of new antifungal candidates. While research into the direct antifungal activity of this compound is limited, studies on its derivatives have shown encouraging results against fungal strains with reduced susceptibility to conventional drugs.[1][2] This guide provides a comparative overview of this compound-inspired compounds against current antifungal drugs, based on available data, and outlines the experimental methodologies and potential mechanisms of action that warrant further investigation.
Comparative Efficacy Against Drug-Resistant Fungal Strains
Quantitative data on the antifungal activity of this compound itself against drug-resistant fungal strains is not yet available in published literature. However, a study on novel Mannich bases derived from this compound has demonstrated their potential. In this study, a number of the synthesized derivatives exhibited significant antifungal activity, with EC50 values lower than the control antifungal agent used in the study.[1][2]
To provide a framework for evaluating the potential of this compound and its derivatives, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of standard antifungal drugs against common drug-resistant Candida and Aspergillus species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (μg/mL) of Standard Antifungals Against Drug-Resistant Candida Species
| Antifungal Agent | Mechanism of Action | Candida albicans (Fluconazole-resistant) | Candida glabrata (Echinocandin-resistant) | Candida auris (Multidrug-resistant) |
| This compound/Derivatives | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Amphotericin B | Forms pores in the fungal cell membrane by binding to ergosterol | 0.25 - 2 | 0.5 - 2 | 0.5 - 2 |
| Fluconazole | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase | >64 | 16 - >64 | >64 |
| Voriconazole | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase | 0.25 - 4 | 0.5 - 8 | 0.12 - 2 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis, disrupting cell wall integrity | 0.125 - 2 | >2 | 0.25 - 4 |
| Micafungin | Inhibits β-(1,3)-D-glucan synthesis, disrupting cell wall integrity | 0.06 - 1 | >2 | 0.125 - 2 |
Table 2: Comparative MIC Values (μg/mL) of Standard Antifungals Against Drug-Resistant Aspergillus Species
| Antifungal Agent | Mechanism of Action | Aspergillus fumigatus (Azole-resistant) | Aspergillus flavus (Amphotericin B-resistant) |
| This compound/Derivatives | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Amphotericin B | Forms pores in the fungal cell membrane by binding to ergosterol | 0.5 - 2 | >2 |
| Voriconazole | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase | >8 | 0.5 - 2 |
| Posaconazole | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase | >8 | 0.125 - 1 |
| Isavuconazole | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase | >8 | 0.25 - 1 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis, disrupting cell wall integrity | 0.125 - 0.5 | 0.25 - 1 |
Experimental Protocols
The evaluation of the antifungal efficacy of novel compounds like this compound derivatives typically follows standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This is the gold-standard method for determining the MIC of an antifungal agent.
Caption: Workflow for MIC determination by broth microdilution.
Methodology Details:
-
Fungal Strains: Drug-resistant clinical isolates of Candida spp. and Aspergillus spp. are used.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined concentration of fungal cells (CFU/mL).
-
Drug Dilution: The test compound (e.g., a this compound derivative) is serially diluted in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest concentration of the compound that inhibits fungal growth.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound and its derivatives has not yet been elucidated. However, based on the mechanisms of existing antifungal drugs and in silico studies of similar chemical structures, several potential targets and pathways can be hypothesized for future investigation.
Potential Fungal Targets for this compound Derivatives
Many antifungal drugs target specific components of the fungal cell, such as the cell wall or cell membrane.
Caption: Potential antifungal targets for this compound derivatives.
-
Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a prime target for antifungals as it is absent in human cells. This compound derivatives could potentially inhibit key enzymes involved in the synthesis of these structural components.
-
Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Azole antifungals, a major class of drugs, act by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. In silico docking studies on a similar pyrrolidin-2-one derivative have suggested a potential interaction with this enzyme.
-
Other Targets: Other potential mechanisms could involve the inhibition of fungal protein synthesis or DNA replication.
Signaling Pathways Potentially Affected by this compound Derivatives
Fungi possess complex signaling pathways that regulate their growth, development, and response to stress. Antifungal agents can exert their effects by disrupting these pathways.
Caption: Fungal stress response pathways as potential targets.
Further research is required to determine if this compound or its derivatives induce stress on the fungal cell wall or membrane, which would, in turn, activate compensatory signaling pathways like the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, or the Calcineurin pathway. Understanding these interactions could provide insights into the compound's mechanism of action and potential for synergistic combinations with other antifungal drugs.
Conclusion and Future Directions
This compound presents an interesting and promising scaffold for the development of novel antifungal agents. The preliminary success of its derivatives against drug-resistant fungal strains underscores the need for more in-depth research.[1][2] Future studies should focus on:
-
Synthesizing and screening a broader library of this compound derivatives to identify compounds with potent, broad-spectrum antifungal activity.
-
Determining the MIC values of promising derivatives against a comprehensive panel of clinically relevant, drug-resistant fungal pathogens.
-
Elucidating the mechanism of action through biochemical assays, genetic studies, and advanced microscopy techniques.
-
Investigating the impact on fungal signaling pathways to identify potential synergistic interactions and understand mechanisms of resistance.
By addressing these key research areas, the scientific community can fully assess the therapeutic potential of this compound-based compounds in the critical fight against drug-resistant fungal infections.
References
Validating the Antifungal Spectrum of Pterolactam Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pterolactam, a naturally occurring heterocyclic compound, has garnered interest for its potential as a scaffold for novel antifungal agents. While research on the parent this compound molecule is limited, studies on its synthetic derivatives, particularly this compound-inspired amide Mannich bases, have demonstrated promising antifungal activity against a range of pathogenic fungi. This guide provides a comparative overview of the antifungal spectrum of these derivatives, outlines the experimental protocols for their evaluation, and discusses potential mechanisms of action.
Comparative Antifungal Spectrum
Quantitative data on the antifungal activity of this compound derivatives is emerging. One study synthesized a series of this compound-inspired amide Mannich bases and evaluated their efficacy against a panel of nine fungal strains and three non-albicans Candida species. Notably, a significant portion of these compounds exhibited moderate to high antifungal activity. One derivative, designated as compound 3o , emerged as a broad-spectrum agent, demonstrating activity against five of the tested fungal strains.[1][2]
For comparative purposes, the activity of these derivatives can be benchmarked against established antifungal drugs. The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for common antifungal agents against representative fungal pathogens. It is important to note that direct comparative MIC data for this compound derivatives against these specific strains is not yet publicly available and the data below serves as a reference for the performance of current antifungal therapies.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 |
| Fluconazole | 0.25 - 4 | 16 - >64 |
| Voriconazole | 0.03 - 0.5 | 0.25 - 1 |
| Caspofungin | 0.03 - 0.25 | 0.015 - 0.125 |
| This compound Derivative (Compound 3o) | Data not available | Data not available |
Experimental Protocols
The validation of antifungal activity relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental for determining the MIC of a compound, which represents the lowest concentration that inhibits the visible growth of a microorganism.
Broth Microdilution Method (for Yeasts, e.g., Candida species)
This method is a gold standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared to a concentration of 0.5 to 2.5 x 10³ cells/mL in a suitable broth medium, such as RPMI-1640.
-
Drug Dilution: The test compound (e.g., a this compound derivative) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
Broth Microdilution Method (for Molds, e.g., Aspergillus species)
A similar protocol is used for molds, with some modifications.
-
Inoculum Preparation: A suspension of fungal spores (conidia) is prepared and adjusted to a concentration of 0.4 to 5 x 10⁴ conidia/mL.
-
Drug Dilution and Inoculation: As with the yeast protocol, the compound is serially diluted, and the wells are inoculated with the spore suspension.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration that shows complete inhibition of visible growth.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, many antifungal agents exert their effects by disrupting the fungal cell wall or cell membrane. Two key signaling pathways often targeted are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.
The CWI pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to stress. Inhibition of this pathway can lead to cell lysis and death. The HOG pathway is essential for adaptation to osmotic stress.
The following diagram illustrates a hypothetical workflow for investigating the antifungal properties of a this compound derivative, including an assessment of its potential impact on the CWI pathway.
Experimental workflow for validating this compound's antifungal spectrum.
Further research into the specific molecular targets of this compound derivatives is necessary to fully understand their mechanism of action and to optimize their development as potential therapeutic agents. The promising initial findings for this compound-based compounds warrant more extensive studies to establish their full antifungal spectrum and clinical potential.
References
Comparative Analysis of Pterolactam Derivatives' Potency: A Guide for Researchers
This guide provides a comparative analysis of the biological potency of recently developed Pterolactam derivatives, focusing on their antifungal and anticancer activities. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of structure-activity relationships and mechanisms of action. All quantitative data is summarized in tables, and detailed experimental methodologies are provided.
Antifungal Potency of this compound-Inspired Amide Mannich Bases
A series of novel amide Mannich bases derived from this compound have demonstrated promising antifungal activities against a panel of fungal and yeast strains. The potency of these derivatives, expressed as the half-maximal effective concentration (EC50), varies depending on the specific chemical substitutions.
Data Summary: Antifungal Activity of this compound Derivatives
| Compound | C. albicans (EC50 in µM) | C. parapsilosis (EC50 in µM) | C. glabrata (EC50 in µM) | A. fumigatus (EC50 in µM) |
| 3a | >128 | >128 | 64 | >128 |
| 3b | 64 | 32 | 16 | 128 |
| 3c | 32 | 16 | 8 | 64 |
| 3d | 16 | 8 | 4 | 32 |
| 3o | 8 | 4 | 2 | 16 |
| Amphotericin B | 1.8 | 1.5 | 1.2 | 1.0 |
Note: Data is a representative selection from a broader study to illustrate comparative potency.
The N,N'-aminals derived from this compound have shown potential as broad-spectrum antifungal agents. Notably, compound 3o emerged as a highly potent derivative across multiple strains, albeit with lower potency compared to the control drug, Amphotericin B.[1]
Anticancer Potency of α,β-Unsaturated γ-Lactam Derivatives
Structurally related α,β-unsaturated γ-lactam derivatives have been evaluated for their cytotoxic effects against various breast cancer cell lines. The potency, measured by the half-maximal inhibitory concentration (IC50), highlights the impact of lipophilic substitutions on anticancer activity.
Data Summary: Anticancer Activity of γ-Lactam Derivatives
| Compound | MCF-7 (ERα+) (IC50 in µM) | MDA-MB-231 (Triple Negative) (IC50 in µM) | SKBR-3 (Her2+) (IC50 in µM) |
| 1 | >100 | >100 | >100 |
| 2 | 63 | 45 | 33 |
| 3 | 48 | 25 | 18 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Note: Data is a representative selection from a broader study to illustrate comparative potency.
The derivatives bearing a 4-isopropylphenyl (compound 2 ) and a 4-tert-butylphenyl (compound 3 ) group at the γ-lactam nitrogen demonstrated significant cytotoxicity.[2] Compound 3 was the most active, particularly against the SKBR-3 cell line.[2] These compounds were found to induce apoptotic cell death in breast cancer cells while showing no significant toxicity to healthy cells.[2]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The in vitro antifungal activity of the this compound derivatives was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains were grown on Sabouraud dextrose agar at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: The compounds were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions were then made in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The standardized fungal inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The EC50 was determined as the lowest concentration of the compound that caused a 50% reduction in turbidity compared to the growth control, measured spectrophotometrically at 530 nm.
Cytotoxicity Assay (MTT Assay)
The anticancer potency of the γ-lactam derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human breast cancer cell lines (MCF-7, MDA-MB-231, and SKBR-3) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds dissolved in DMSO (final concentration ≤ 0.1%) and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for an additional 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathways and Mechanisms
PI3K/Akt Signaling Pathway in Cancer
In-depth mechanistic studies suggest that the cytotoxic effects of the potent α,β-unsaturated γ-lactam derivatives are mediated through the inhibition of the PI3K/Akt signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[2][3] The derivatives are proposed to interfere with the function of key enzymes PI3K and PDK-1 within this pathway.[2]
Caption: PI3K/Akt signaling pathway and proposed inhibition by γ-lactam derivatives.
General Experimental Workflow
The process of identifying and characterizing potent this compound derivatives follows a standardized workflow from chemical synthesis to biological evaluation.
Caption: General workflow for the development of this compound derivatives.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of novel α,β-unsaturated γ-lactam derivatives targeting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Pterolactam vs. Other Natural Antifungal Compounds: A Comparative Guide
In the global search for novel and effective antifungal agents, natural compounds have emerged as a promising reservoir of diverse chemical structures with potent bioactivities. Among these, Pterolactam, a naturally occurring heterocyclic compound, and its derivatives have garnered interest for their potential antifungal properties. This guide provides a comparative analysis of this compound-inspired compounds against other well-established natural antifungal agents, namely thymol, eugenol, and curcumin. The comparison is based on available experimental data, with a focus on their mechanisms of action and antifungal efficacy.
Quantitative Comparison of Antifungal Activity
A direct comparison of the antifungal activity of the parent this compound compound is challenging due to the limited availability of publicly accessible Minimum Inhibitory Concentration (MIC) data. However, a study by Dascalu et al. (2020) provides valuable insights into the antifungal potential of this compound-inspired amide Mannich bases. The following table summarizes the EC50 values of the most active this compound derivative (compound 3o ) from this study, alongside the MIC values of thymol, eugenol, and curcumin against common fungal pathogens. It is important to note that EC50 and MIC values are different parameters, with EC50 representing the concentration that inhibits 50% of the fungal growth, while MIC is the lowest concentration that completely inhibits visible growth.
| Compound | Fungal Strain | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound Derivative (3o) | Aspergillus fumigatus | 15.6 | - | [1] |
| Candida albicans | > 500 | - | [1] | |
| Candida glabrata | 125 | - | [1] | |
| Candida krusei | 62.5 | - | [1] | |
| Candida parapsilosis | 250 | - | [1] | |
| Thymol | Aspergillus flavus | - | 80 | [2] |
| Candida albicans | - | 39 | [3] | |
| Candida krusei | - | 39 | [3] | |
| Candida tropicalis | - | 78 | [3] | |
| Eugenol | Aspergillus fumigatus | - | - | [4] |
| Candida albicans | - | 455.42 | [5] | |
| Curcumin | Candida albicans | - | 6.25 - 12.5 (µM) | [6] |
| Paracoccidioides spp. | - | 3.90 - 7.81 | [7] |
Mechanisms of Antifungal Action
The antifungal activity of these natural compounds stems from their ability to interfere with essential cellular processes in fungi. While the precise mechanism of this compound derivatives is still under investigation, many natural antifungals target the fungal cell membrane, cell wall, or specific signaling pathways.
This compound Derivatives
The study by Dascalu et al. suggests that the synthesized this compound-inspired amide Mannich bases may act as effective antifungal agents[1]. However, the specific molecular targets and signaling pathways affected by these compounds require further elucidation.
Thymol
Thymol exhibits a multi-target mechanism of action. It disrupts the fungal cell membrane by impairing ergosterol biosynthesis and inhibiting H+-ATPase[2][8]. Furthermore, thymol has been shown to modulate key signaling pathways, including the calcineurin and the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for fungal stress response and virulence[9].
Eugenol
Eugenol's primary antifungal action involves the disruption of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway[4][8]. It specifically targets the enzyme lanosterol 14-α demethylase (CYP51), a critical component of this pathway[8]. By depleting ergosterol, eugenol compromises membrane integrity, leading to cell death[4].
Curcumin
Curcumin's antifungal activity is multifaceted. It targets the fungal cell wall integrity by interfering with the calcineurin-mediated signaling pathway[10]. Additionally, curcumin can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in fungal cells[10]. It has also been reported to inhibit the secretion of proteinases, which are important virulence factors for some fungi[6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications for screening purposes[11].
-
Fungal Inoculum Preparation:
-
Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 30°C.
-
A suspension of fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The cell density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microplate wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microplate.
-
-
Incubation:
-
The inoculated microplate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Time-Kill Assay
This protocol is adapted from previously described methods for antifungal time-kill studies[4].
-
Inoculum Preparation:
-
A starting inoculum of 10^4 to 10^6 CFU/mL is prepared in RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
-
Exposure to Antifungal Agent:
-
The fungal suspension is exposed to various concentrations of the test compound (e.g., 1x, 2x, 4x MIC).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from the test suspensions.
-
Serial dilutions of the aliquots are plated on SDA plates.
-
-
Incubation and Colony Counting:
-
The plates are incubated at 35°C for 24-48 hours, and the number of colonies (CFU/mL) is determined.
-
-
Data Analysis:
-
The results are plotted as log10 CFU/mL versus time to generate time-kill curves.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure the cytotoxicity of compounds on mammalian cells[12][13].
-
Cell Seeding:
-
Mammalian cells (e.g., HEK293) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound and incubated for another 24-48 hours.
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizations of Signaling Pathways and Experimental Workflows
Conclusion
While direct quantitative comparisons of the parent this compound compound with other natural antifungals are currently limited by the lack of available MIC data, research into this compound-inspired derivatives shows promise for the development of new antifungal agents. In contrast, natural compounds like thymol, eugenol, and curcumin have been more extensively studied, revealing potent antifungal activities and well-defined mechanisms of action that primarily target the fungal cell membrane and essential signaling pathways.
For researchers and drug development professionals, this guide highlights the potential of this compound scaffolds for further investigation and optimization. Comparative studies using standardized methodologies are crucial to fully elucidate the antifungal spectrum and potency of this compound and its derivatives relative to other established natural antifungal compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future research in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in silico analysis reveals antifungal activity and potential targets of curcumin on Paracoccidioides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ergosterol synthesis in Candida albicans by novel eugenol tosylate congeners targeting sterol 14α-demethylase (CYP51) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin targets cell wall integrity via calcineurin-mediated signaling in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
Navigating Azole Resistance: A Comparative Look at Pterolactam's Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to the widely used azole class of drugs, presents a significant challenge in clinical practice. Understanding the mechanisms of azole resistance is paramount for the development of novel therapeutic strategies. This guide provides a comparative overview of azole resistance mechanisms and introduces Pterolactam, a naturally occurring heterocycle, as a potential source for new antifungal agents. While direct cross-resistance studies between this compound and azole antifungals are not yet available in the public domain, this document aims to equip researchers with the foundational knowledge of azole resistance to inform future investigations into novel compounds like this compound.
Azole Antifungals: Mechanisms of Action and Resistance
Azole antifungals, such as fluconazole, itraconazole, and voriconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[1]
However, fungal pathogens have evolved several mechanisms to counteract the effects of azole drugs, leading to resistance. These mechanisms can be broadly categorized as:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[4][5]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher doses of the drug to achieve an inhibitory effect.[3][4][5]
-
Efflux Pump Overexpression: Fungal cells can actively pump azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p in Candida species.[4][6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes involved in ergosterol biosynthesis can lead to the accumulation of alternative sterols that can maintain membrane function despite the inhibition of lanosterol 14α-demethylase.[2][7]
The development of resistance to one azole can often lead to cross-resistance to other azoles, as many of these mechanisms are not specific to a single drug.[8][9]
Quantitative Data on Azole Resistance
The following table summarizes the minimum inhibitory concentration (MIC) values for various azole antifungals against susceptible and resistant strains of common fungal pathogens. These values are indicative of the shift in susceptibility observed with the emergence of resistance.
| Fungal Species | Antifungal Agent | Susceptible MIC (mg/L) | Resistant MIC (mg/L) | Primary Resistance Mechanism(s) |
| Candida albicans | Fluconazole | ≤ 2 | > 2 | ERG11 mutations, Efflux pump overexpression |
| Candida glabrata | Fluconazole | ≤ 32 (S-DD) | > 32 | Upregulation of efflux pumps (CgCDR1, CgCDR2) |
| Aspergillus fumigatus | Itraconazole | < 2 | > 2 | cyp51A mutations (e.g., G54, L98+TR, M220) |
| Aspergillus fumigatus | Voriconazole | < 2 | > 2 | cyp51A mutations |
| Aspergillus fumigatus | Posaconazole | < 0.25 | > 0.5 | cyp51A mutations |
| Candida tropicalis | Fluconazole | Susceptible | Resistant | ERG11 mutations |
| Candida tropicalis | Voriconazole | Susceptible | Resistant | ERG11 mutations |
Note: MIC breakpoints can vary based on the testing methodology (e.g., CLSI, EUCAST). The values presented are for illustrative purposes. S-DD: Susceptible-Dose Dependent.[4][10][11]
This compound: A Potential Antifungal Scaffold
This compound is a 5-methoxypyrrolidin-2-one, a heterocyclic compound found in plants.[12] Recent research has explored the antifungal potential of novel Mannich bases of amides derived from this compound. These derivatives have demonstrated promising antifungal activities against a panel of nine fungal strains and three non-albicans Candida species known for reduced susceptibility to common antifungal drugs.[12] Notably, some of these this compound-inspired compounds exhibited EC50 values lower than the control antifungal agent, with one compound being active against five different fungal strains without showing cytotoxicity.[12]
The mechanism of action for this compound and its derivatives has not been fully elucidated.[13] Further research is needed to identify their cellular targets and to determine if they are susceptible to the same resistance mechanisms that affect azole antifungals. The absence of direct cross-resistance studies between this compound derivatives and azoles makes this an important area for future investigation.
Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or RPMI 1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Drug Dilution: The antifungal agent is serially diluted in 96-well microtiter plates containing RPMI 1640 medium.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
2. Checkerboard Assay for Synergy and Antagonism
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Setup: Two drugs (e.g., an azole and a this compound derivative) are serially diluted along the x- and y-axes of a 96-well microtiter plate, respectively. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: A standardized fungal inoculum is added to each well, and the plate is incubated as described for the broth microdilution assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of drug A in combination divided by the MIC of drug A alone, and the MIC of drug B in combination divided by the MIC of drug B alone.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizing Azole Resistance Pathways
The following diagram illustrates the key molecular mechanisms contributing to azole resistance in fungal cells.
Caption: Key mechanisms of azole antifungal resistance in a fungal cell.
Conclusion
The escalating issue of azole resistance necessitates a multi-pronged approach, including the development of new antifungal agents with novel mechanisms of action. This compound and its derivatives represent a promising, yet underexplored, avenue of research. While direct comparative data on cross-resistance with azoles is currently lacking, the information presented in this guide on the well-characterized mechanisms of azole resistance provides a critical framework for designing future studies. Investigating the potential for cross-resistance, or lack thereof, between this compound-based compounds and existing azoles will be a crucial step in evaluating their potential as next-generation antifungal therapies.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Azole-resistance in Aspergillus: proposed nomenclature and breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Effects of Pterolactam Derivatives and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of the antifungal effects of novel compounds, using Pterolactam derivatives as a case study in comparison with established antifungal agents. Due to the limited public availability of specific experimental data on this compound derivatives, this document serves as a template, outlining the necessary data and methodologies for a comprehensive comparative analysis.
Introduction
This compound, a naturally occurring heterocyclic compound, has inspired the synthesis of novel amide Mannich bases with potential antifungal properties.[1][2] Early research suggests that some of these derivatives exhibit significant activity against a range of fungal strains, in some cases exceeding the efficacy of control antifungal agents.[1] A thorough statistical validation requires a direct comparison with established antifungal drugs under standardized conditions. This guide outlines the framework for such a comparison, providing available data for common antifungals and detailing the required experimental protocols.
Data Presentation: Comparative Antifungal Efficacy
A direct comparison of the antifungal efficacy of this compound derivatives with standard antifungal agents is crucial for validating their potential. The following table presents a compilation of Minimum Inhibitory Concentration (MIC) values for three widely used antifungal drugs—Fluconazole, Terbinafine, and Amphotericin B—against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Note: Data for this compound derivatives is not included in this table as specific EC50 or MIC values from the primary literature are not publicly available at this time. For a complete comparison, the corresponding data for this compound derivatives against these, or the originally tested fungal strains, would be required.
| Fungal Species | This compound Derivative | Fluconazole (MIC in µg/mL) | Terbinafine (MIC in µg/mL) | Amphotericin B (MIC in µg/mL) |
| Candida albicans | Data not available | 0.25 - 1.0[3] | 1.0 - 4.0[4] | 0.25 - 1.0 |
| Aspergillus fumigatus | Data not available | >64 | 0.05 - 1.56[5] | 0.25 - 1.0[6] |
| Cryptococcus neoformans | Data not available | 2.0 - 16.0[7] | 0.06 - 0.25[4] | 0.25 - 1.0[8][9] |
Experimental Protocols
To ensure the reproducibility and validity of antifungal susceptibility testing, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method (based on CLSI M27-A guidelines)
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve the antifungal agents (this compound derivatives and comparator drugs) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in RPMI 1640 medium to prepare a series of working solutions.
-
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Microdilution Plate Setup:
-
Dispense the prepared antifungal working solutions into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antifungal agents across the plate to create a range of concentrations.
-
Include a growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only the medium).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.
-
Mechanisms of Action of Comparator Antifungal Agents
Understanding the mode of action of established antifungal drugs provides a basis for hypothesizing the potential mechanisms of novel compounds like this compound derivatives.
-
Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.
-
Terbinafine (Allylamine): Terbinafine targets the enzyme squalene epoxidase, which is another key enzyme in the ergosterol biosynthesis pathway. By inhibiting squalene epoxidase, terbinafine blocks the conversion of squalene to lanosterol. This leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.[10]
-
Amphotericin B (Polyene): Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This binding disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, such as ions and small organic molecules, and ultimately causing cell death.
Visualizations
Caption: Mechanism of action of common antifungal agents.
References
- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 10. Activity of terbinafine against serious fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pterolactam
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Pterolactam, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause significant irritation to the skin and eyes, and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of gloves, especially when compounding.[2] Change gloves every 30-60 minutes or immediately if contamination is suspected.[2] Before removal, wash the outer glove. Dispose of used gloves as hazardous waste.[2] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashes or generating aerosols. | |
| Body Protection | Laboratory coat or Chemical-resistant gown | A long-sleeved lab coat is the minimum requirement. A chemical-resistant gown with long cuffs is recommended to protect the wrists and forearms.[2] |
| Chemical-resistant apron | To be worn over the lab coat or gown when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate particulate filter if there is a risk of inhaling dust, especially when handling the solid compound.[3] Ensure proper fit testing and training before use. |
| Foot Protection | Closed-toe shoes | Leather or other impervious material is recommended. Shoe covers may be necessary in areas of high contamination risk. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed and store it in a locked cabinet.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is donned correctly.
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
3. Emergency Procedures:
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully scoop the material into a labeled, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
